p53 tumor suppressor fragment
Description
Properties
Molecular Formula |
C41H67N11O14S4 |
|---|---|
Molecular Weight |
1066.3 |
Origin of Product |
United States |
Molecular Mechanisms and Functional Modulations of P53 Fragments
Structural Biology of p53 Domains and Fragment Interactions
The modular structure of p53 allows for detailed study of its individual domains. encyclopedia.pub These domains include the DNA-binding domain (DBD), the tetramerization domain (TD), the N-terminal transactivation domains (TADs), a proline-rich region (PRR), and intrinsically disordered regions (IDRs). encyclopedia.pubresearchgate.net
DNA-Binding Domain (DBD) Conformational Dynamics and Mutational Susceptibility
The central core domain of p53, the DNA-binding domain (DBD), is responsible for the protein's ability to bind to specific DNA sequences. pnas.orgplos.org This domain exhibits significant conformational dynamics, which are crucial for its function. The DBD consists of a β-sandwich scaffold that supports a loop-sheet-helix motif and two large loops, L2 and L3, which are stabilized by a zinc ion. pnas.orgplos.org These elements together form the surface that interacts with DNA. pnas.org
Molecular dynamics simulations have revealed that Loop 1 (L1) is the most dynamic of the DNA-contacting loops, existing in both "extended" and "recessed" conformational states. plos.org In the extended state, L1 can make contact with the major groove of DNA, and its fluctuations are correlated with those of Loop 2, which binds to the minor groove, suggesting a cooperative mechanism in DNA binding. plos.org
The DBD is highly susceptible to mutations that can inactivate p53, with over 95% of cancer-associated mutations occurring in this domain. nih.govpnas.org These mutations can be classified as either "contact" mutations, which affect residues that directly interact with DNA, or "structural" mutations, which destabilize the protein's fold. pnas.orgnih.gov Many mutations lead to a loss of thermodynamic stability, which can be partially rescued by second-site suppressor mutations that increase stability. nih.govpnas.org For example, mutations like V143A and G245S are destabilizing, while mutations such as N239Y and N268D can act as "global stability" suppressors. nih.gov
Table 1: Impact of Hot-Spot Mutations on p53 Core Domain Structure
| Mutation | Location | Structural Effect | Functional Consequence |
|---|---|---|---|
| V143A | β-sandwich core | Disrupts β-sheet structure and loop-sheet-helix motif. acs.org | Destabilizes the protein fold. nih.gov |
| G245S | Loop L3 | Introduces structural changes in loops L2 and L3. pnas.org | Destabilizes the protein fold. nih.gov |
| R248Q | Loop L3 | Induces structural changes in loops L2 and L3, similar to structural mutants. pnas.org | Affects direct DNA contact and perturbs local structure. pnas.org |
| R249S | Loop L3 | Causes structural changes in loops L2 and L3. pnas.org | Requires alteration of its mutant native structure for functional rescue. nih.gov |
| R273H | Loop-sheet-helix | Primarily affects the loop-sheet-helix motif and loop L3. pnas.org | Removes an essential contact with DNA. pnas.org |
| R282W | Loop-sheet-helix | Distorts the loop-sheet-helix motif. acs.org | Reduces DNA-binding activity. acs.org |
Tetramerization Domain (TD) Assembly and Functional Implications
The ability of p53 to form a tetramer is essential for its function as a transcription factor. unitn.it This oligomerization is mediated by the tetramerization domain (TD), a relatively short region located at the C-terminus of the protein. researchgate.netmdpi.com The TD facilitates the assembly of p53 into a dimer of dimers, a process that is crucial for high-affinity DNA binding and the transactivation of target genes. unitn.itnih.gov
The assembly of the tetramer is a slow process, with the dissociation of tetramers having a half-life of approximately 40 minutes at 37°C. pnas.org This slow kinetic behavior suggests that the oligomerization state of p53 could be a point of regulation. pnas.org The stability of the p53 tetramer correlates with its transcriptional activity, and mutations within the TD can impair this function. researchgate.netmdpi.com For instance, single mutations in the TD can inactivate the wild-type protein in a manner similar to mutations in the DBD. researchgate.net
The TD is not only critical for DNA binding but also for protein-protein interactions, post-translational modifications, and protein stability. researchgate.netnih.gov For example, tetramerization is required for the ubiquitin-dependent degradation of p53. nih.gov Furthermore, the TD contains a nuclear export signal (NES) that is exposed in the monomeric state, leading to cytoplasmic retention, while tetramerization sequesters the NES, promoting nuclear localization. nih.gov
N-Terminal Transactivation Domains (TADs) and Proline-Rich Region (PRR) Functional Roles
The N-terminus of p53 contains two transactivation domains, TAD1 (residues 1-40) and TAD2 (residues 41-61), followed by a proline-rich region (PRR). encyclopedia.puboup.com These domains are critical for p53's ability to activate gene transcription. nih.govnih.gov The TADs interact with components of the basal transcription machinery and transcriptional co-activators. merckmillipore.compnas.org
Both TAD1 and TAD2 are required for full tumor suppressor function, although they have distinct roles. nih.gov TAD1 is particularly important for the cellular response to acute DNA damage, while both domains contribute to tumor suppression. nih.gov Specific hydrophobic residues within the TADs, such as Leucine 22 and Tryptophan 23 in TAD1, and Phenylalanine 53 and Phenylalanine 54 in TAD2, are crucial for their transactivation function. nih.gov Deletion of the first TAD (Δ1stTAD) reduces the ability to induce many p53 target genes but can still induce apoptosis-related genes not activated by the full-length protein. nih.gov
The PRR, located between the TADs and the DBD, contains multiple PXXP motifs, which are known to be involved in signal transduction. embopress.org This region contributes to the apoptotic activity of p53 and is involved in regulating DNA binding affinity and specificity through an interaction with the DBD. embopress.orgpnas.org
Intrinsically Disordered Regions (IDRs) in p53 Fragment Functionality
p53 contains significant intrinsically disordered regions (IDRs), particularly at its N- and C-termini. nih.govnih.gov These regions lack a stable three-dimensional structure under physiological conditions yet are crucial for p53's function. nih.govmdpi.com The IDRs are rich in sites for post-translational modifications and protein-protein interactions, allowing p53 to act as a hub in cellular signaling networks. researchgate.netnih.gov
The N-terminal IDR, encompassing the TADs, is essential for interacting with transcriptional machinery and negative regulators like Mdm2. oup.comnih.gov The C-terminal IDR is involved in regulating DNA binding. It can bind to non-specific DNA, and this interaction is thought to be regulated by post-translational modifications, which can either enhance or inhibit the binding of the DBD to specific DNA sequences. The flexibility of these disordered regions enables p53 to adopt different conformations upon binding to various partners, illustrating the concept of a protein structure-function continuum. nih.gov
Transcriptional Regulatory Mechanisms Elicited by p53 Fragments
As a transcription factor, p53 regulates the expression of a vast network of target genes involved in processes like cell cycle arrest, apoptosis, and DNA repair. nih.govnih.gov This regulation is primarily achieved through the binding of p53 fragments, specifically the DBD, to p53 response elements (REs) in the genome.
Binding to p53 Response Elements (REs) and Target Gene Transactivation
The canonical p53 response element (RE) is composed of two copies of a 10-base-pair motif with the consensus sequence RRRCWWGYYY (where R is a purine, Y is a pyrimidine, and W is adenine (B156593) or thymine), separated by a spacer of 0 to 13 base pairs. nih.govpnas.org The binding of a p53 tetramer to these REs is a key step in the transactivation of target genes. nih.gov
The affinity of p53 for different REs can vary, and this differential binding is thought to contribute to the selective activation of genes associated with different cellular outcomes. tandfonline.comaacrjournals.org For instance, genes involved in cell cycle arrest often have higher affinity REs than those involved in apoptosis. tandfonline.com The specific nucleotide sequence within the RE, particularly the CWWG core motif, is a key determinant of whether p53 binding leads to transcriptional activation or repression. pnas.org
Furthermore, the chromatin context of the REs and the presence of co-factors can influence p53 binding and subsequent gene regulation. nih.govnih.gov Productive p53 binding that leads to transcriptional activation predominantly occurs at REs located near the transcriptional start site of the target gene. nih.gov Studies have shown that p53 can bind to thousands of sites in the human genome, but only a fraction of these binding events leads to significant changes in gene expression. nih.govnih.gov
Regulation of Cell Cycle Checkpoint Genes by p53 Fragments
Fragments of the p53 protein play a crucial role in enforcing cell cycle checkpoints, primarily by transcriptionally activating key inhibitor genes. nih.gov A major target in this process is the p21/WAF1 gene. nih.govoatext.com The p53 protein, and by extension its active fragments, binds to specific sites in the p21 promoter, leading to a robust induction of its mRNA. nih.gov The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor, capable of halting the cell cycle at the G1 phase by inhibiting cyclin D1-Cdk4, cyclin E-Cdk2, and cyclin A-Cdk2 complexes. biologists.com This provides the cell with a window of opportunity to repair damaged DNA before proceeding with replication. nih.gov
In addition to p21, p53 fragments can influence the expression of other genes involved in cell cycle control, such as GADD45 (Growth Arrest and DNA Damage-inducible 45). biologists.com The activation of these genes by p53 fragments contributes to a multi-pronged approach to halt cell proliferation in response to cellular stress, such as DNA damage or abnormal chromosome segregation. nih.govbiologists.com The formation of micronuclei, a sign of genomic instability, can trigger the activation of p53 and subsequent cell cycle arrest, a process in which p53 fragments are implicated. biologists.com This checkpoint function is vital for preventing the propagation of cells with damaged genomes. nih.gov
Apoptotic Pathway Modulation by p53 Fragment-Dependent Gene Expression
Beyond cell cycle arrest, p53 fragments are instrumental in initiating apoptosis, or programmed cell death, a critical mechanism for eliminating potentially cancerous cells. This is achieved through the transcriptional activation of a suite of pro-apoptotic genes. nih.govpnas.org Key among these are members of the B-cell lymphoma 2 (Bcl-2) family, particularly the BH3-only proteins like PUMA (p53 upregulated modulator of apoptosis) and Noxa. nih.govpnas.org
The induction of PUMA by p53 is a critical step in p53-mediated apoptosis. pnas.org PUMA can bind to and inhibit anti-apoptotic Bcl-2 proteins, thereby liberating pro-apoptotic proteins like Bax and Bak to induce mitochondrial outer membrane permeabilization and initiate the caspase cascade. pnas.org Notably, the nuclear function of p53, specifically its ability to transactivate genes like PUMA, is essential for this apoptotic response to DNA damage. pnas.org
Furthermore, p53 fragments can upregulate the expression of death receptors, such as Fas and DR5, which activates the extrinsic apoptotic pathway. nih.gov This dual regulation of both the intrinsic (mitochondrial) and extrinsic apoptotic pathways underscores the comprehensive control exerted by p53 fragments over cellular demise. In some contexts, even p53 fragments lacking the DNA-binding domain have been shown to induce apoptosis, suggesting transcription-independent mechanisms may also be at play. pnas.orgfrontiersin.org
Influence on DNA Repair Pathways by p53 Fragment Activity
The "guardian of the genome" role of p53 extends to its direct and indirect involvement in DNA repair processes. nih.govmdpi.com p53 and its fragments can influence various DNA repair pathways, including nucleotide excision repair (NER) and base excision repair (BER). nih.govmdpi.com This can occur through both transcription-dependent and -independent mechanisms.
Transcriptionally, p53 can regulate the expression of genes involved in DNA repair. mdpi.com Furthermore, p53 has been shown to directly interact with components of the NER machinery, such as XPC and XPB, potentially enhancing the efficiency of DNA lesion recognition and repair. nih.gov By halting the cell cycle, p53 fragments provide the necessary time for these repair systems to function effectively, thereby maintaining genomic stability. nih.gov Recent research indicates that p53 activation can suppress the formation of cytoplasmic chromatin fragments (CCFs), which are markers of DNA damage, by enhancing DNA repair and genome integrity. researchgate.netosdr.space
Role in Cellular Senescence Induction by p53 Fragment Programs
Cellular senescence is a state of irreversible growth arrest that acts as a potent tumor suppression mechanism. nih.govfrontiersin.org p53 fragments are key drivers of this process, particularly in response to oncogenic stress or DNA damage. researchgate.netplos.org The activation of p53 leads to the induction of a senescence program characterized by the expression of specific target genes. researchgate.net
Protein-Protein Interaction Networks Involving p53 Fragments
The functional activity of p53 fragments is intricately regulated through a complex network of protein-protein interactions. These interactions can either inhibit or enhance the transcriptional capabilities of p53, thereby fine-tuning the cellular response to stress.
Interactions with Negative Regulators (e.g., MDM2, MDMX)
The activity of p53 is primarily held in check by the negative regulators MDM2 and MDMX (also known as MDM4). tandfonline.comnih.gov Both MDM2 and MDMX are E3 ubiquitin ligases that bind to the N-terminal transactivation domain of p53, effectively blocking its ability to activate transcription. nih.govtandfonline.com This interaction is a classic example of a negative feedback loop, as MDM2 is a transcriptional target of p53. nih.gov
MDM2 targets p53 for ubiquitin-dependent degradation by the proteasome, thereby controlling p53 protein levels. nih.gov MDMX, while structurally similar to MDM2, has weaker E3 ligase activity towards p53 but is a potent inhibitor of its transcriptional activity. pnas.org MDMX can form a heterodimer with MDM2, which influences the stability and activity of both proteins. pnas.org The interaction between p53 fragments and these negative regulators is a critical control point. For instance, small molecules that disrupt the p53-MDM2/MDMX interaction can stabilize p53 and reactivate its tumor-suppressive functions. pnas.org
The acidic domain of both MDM2 and MDMX can also engage in a secondary interaction with the p53 core domain, which further inhibits p53's ability to bind to DNA. pnas.orgamegroups.org This multi-site binding model highlights the complex and robust nature of p53 inhibition by these key negative regulators.
Associations with Co-activators and Transcriptional Machinery Components
To activate gene expression, p53 fragments must recruit a variety of co-activator proteins and interact with the general transcriptional machinery. nih.govresearchgate.net These interactions are essential for modifying chromatin structure and facilitating the assembly of the pre-initiation complex at target gene promoters.
A well-established class of p53 co-activators are the histone acetyltransferases (HATs) p300/CBP. oup.com p300/CBP can be recruited by p53 to specific gene promoters, where they acetylate histones, leading to a more open chromatin structure that is permissive for transcription. researchgate.net Other co-activators, such as PC4 (positive coactivator 4) and the PIAS-like protein hZimp10, have also been shown to interact with p53 and enhance its DNA binding and transcriptional activity. oup.comnih.gov
Furthermore, p53 fragments directly interact with components of the basal transcription machinery, including the TATA-binding protein (TBP) and various transcription-associated factors (TAFs). nih.govnih.gov These interactions are thought to stabilize the binding of the transcriptional machinery to the promoter, thereby stimulating transcription initiation. nih.gov The ability of p53 fragments to engage with this diverse array of co-activators and general transcription factors allows for the precise and efficient regulation of a vast network of target genes, ultimately dictating the cell's fate. biorxiv.orgresearchgate.net
Engagement with Chaperone Proteins and Stabilizing Partners (e.g., 14-3-3 proteins)
The stability and activity of p53 fragments are intricately regulated by their interactions with a host of other proteins, including molecular chaperones and stabilizing partners. Among these, the 14-3-3 protein family and heat shock proteins (HSPs) play crucial roles.
14-3-3 Proteins:
The 14-3-3 proteins are a family of highly conserved regulatory molecules that bind to phosphorylated serine or threonine residues on their target proteins. nih.gov Several isoforms of 14-3-3 have been shown to interact with the C-terminal domain of p53, an interaction that is enhanced by phosphorylation at specific sites such as Ser366, Ser378, and Thr387. researchgate.net This binding is thought to positively regulate p53's transcriptional activity. nih.govresearchgate.net For instance, isoforms like 14-3-3γ, ε, and ζ can promote the tetramerization and DNA binding of p53, while 14-3-3σ enhances its stability by increasing its half-life. researchgate.net The interaction between p53 and 14-3-3γ has been shown to involve the C-terminal domain of 14-3-3γ. spandidos-publications.com The development of small molecules that can stabilize the p53-14-3-3 interaction is being explored as a potential therapeutic strategy to reactivate p53 in cancer cells. nih.govresearchgate.net
Heat Shock Proteins (HSPs):
Molecular chaperones, particularly from the heat shock protein family, are essential for the proper folding and function of many proteins, including p53. researchgate.net Wild-type p53 interacts transiently with chaperones like HSP70 and HSP90 during its folding and maturation. researchgate.net However, many mutant forms of p53 exhibit more stable associations with these chaperones, which can contribute to their accumulation and altered function in cancer cells. researchgate.netnih.gov The chaperone machinery, including hsp90, cyclophilin 40, and p23, has been found to associate with mutant p53. nih.gov Disrupting these interactions, for example with hsp90-binding agents like geldanamycin, can alter the stability and localization of mutant p53. nih.gov
The interaction of p53 with HSPs is complex. For instance, the stress-inducible HSP70 isoform (HSPA1A) and its co-chaperone DNAJB1 can unfold the DNA-binding domain (DBD) of p53, while HSP90 protects it from unfolding. researchgate.net This highlights the dual role of chaperones in both maintaining p53 integrity and potentially contributing to the pathogenic effects of its mutant forms. researchgate.net
Novel Interacting Partners of p53 Fragments and their Functional Consequences
Recent research has continued to uncover new interacting partners of p53 and its fragments, revealing additional layers of regulation and function. These novel interactions can have significant consequences for p53's role in cellular processes.
One area of recent discovery involves the interaction of p53 fragments with components of the DNA replication machinery. For example, fragments of wild-type p53 have been shown to interact with minichromosome maintenance (MCM) complex proteins, specifically MCM2, MCM3, and MCM5. scienceopen.com These interactions, identified using a high-resolution yeast two-hybrid system, suggest a direct link between p53 and the regulation of DNA replication. scienceopen.com The interactions with MCM3 and MCM5 appear to be more stable than the transient interaction observed with MCM2. scienceopen.com
Another novel interacting partner identified is the inka box actin regulator 2 (INKA2). The expression of INKA2 is induced by p53 in response to DNA damage, and p53 directly regulates its transcription. spandidos-publications.com This suggests a role for INKA2 as a downstream effector of p53 signaling pathways. spandidos-publications.com
Furthermore, proteomic analyses are continuously identifying new proteins that interact with mutant forms of p53. researchgate.net These interactions can contribute to the "gain-of-function" properties of mutant p53, where the mutated protein not only loses its tumor suppressor activity but also acquires new oncogenic functions. researchgate.net For example, mutant p53 has been found to interact with transcription factors like Ets-1 and CREB, leading to increased histone acetylation and altered gene expression. researchgate.net
The S100 protein family has also been implicated in regulating p53. Specifically, S100B has been shown to bind to a C-terminal fragment of p53 (residues 319-393), with the tetramerization domain showing a tighter interaction than the negative regulatory domain. pnas.org This interaction can influence the oligomerization state of p53. pnas.org
These findings underscore the expanding network of p53 interactions and the diverse functional outcomes that result from these associations.
Competition and Synergism in Multi-protein Complexes Involving p53 Fragments
The function of p53 and its fragments is often dictated by their participation in dynamic multi-protein complexes. Within these complexes, the interplay of competition and synergism between different binding partners is critical in determining the ultimate cellular response.
A key example of this dynamic is the competition between MDM2 and other proteins for binding to p53. MDM2 is a primary negative regulator of p53, targeting it for ubiquitination and degradation. embopress.org However, other proteins can compete with MDM2 for p53 binding, thereby stabilizing p53 and promoting its tumor-suppressive functions. For instance, the transcriptional co-activator p300 competes with MDM2 for binding to the N-terminal transactivation domain of p53. nih.gov Phosphorylation of p53 at Ser20 can enhance the binding of p300, stabilizing the p53-p300 complex and promoting p53-dependent transcription. nih.gov
Conversely, some proteins act synergistically with MDM2 to inhibit p53. The nuclear corepressor KAP1, for example, can interact with MDM2 and enhance the MDM2-mediated ubiquitination of p53. embopress.org This suggests a cooperative mechanism for p53 inactivation.
The formation of higher-order complexes is also a feature of p53 regulation. For example, the interaction between MDMX and p53 is not limited to their N-terminal domains. The acidic domain (AD) and RING domain of MDMX can also establish stable interactions with the p53 core domain, which can inhibit p53's DNA binding activity. pnas.org
Furthermore, the concept of a "p53 interactome" highlights the vast network of proteins that can associate with p53, often in a mutually exclusive or cooperative manner. The relative concentrations and affinities of these interacting partners within the cell will ultimately determine the composition of p53-containing complexes and, consequently, the fate of the cell. The study of these complex dynamics is crucial for a complete understanding of p53 regulation.
Post-Translational Modifications (PTMs) and p53 Fragment Activity
The activity of the p53 tumor suppressor protein and its fragments is exquisitely regulated by a wide array of post-translational modifications (PTMs). nih.govnih.govfrontiersin.org These modifications, which include phosphorylation, ubiquitination, acetylation, methylation, and sumoylation, can profoundly influence the stability, localization, DNA binding, and protein-protein interactions of p53. nih.govfrontiersin.org
Phosphorylation Events Regulating p53 Fragment Stability and Function
Phosphorylation is one of the most well-studied PTMs of p53, occurring at multiple serine and threonine residues primarily within the N- and C-terminal domains. nih.govnih.gov These phosphorylation events are often triggered by cellular stress signals, such as DNA damage, and are mediated by a variety of protein kinases. nih.govpnas.org
Phosphorylation can modulate p53 stability. For instance, phosphorylation of serines 15 and 37 has been suggested to reduce the ability of p53 to bind to its negative regulator, MDM2, thereby impairing MDM2-mediated degradation and leading to p53 stabilization. nih.gov However, studies have also shown that mutation of all N-terminal or C-terminal phosphorylation sites does not completely abolish DNA damage-induced stabilization of p53, indicating that phosphorylation is not absolutely essential for this process but likely contributes under specific conditions. nih.gov More recently, the kinase VprBP/DCAF1 was identified to phosphorylate p53 at serine 367, which negatively regulates p53 function by promoting its proteasomal degradation. researchgate.net
Phosphorylation also plays a critical role in regulating p53's function as a transcription factor. Phosphorylation at Ser20, a highly conserved site, has a significant effect on stabilizing the interaction between p53 and the transcriptional co-activator p300. nih.gov This stabilization is crucial for the subsequent acetylation of p53 and the activation of its target genes. nih.gov Similarly, phosphorylation of Ser392 in the C-terminal regulatory domain by casein kinase 2 (CK2) can stimulate the sequence-specific DNA-binding function of p53. nih.gov
The specific pattern of phosphorylation can determine the cellular outcome. For example, phosphorylation at Ser46 is often associated with a shift from cell cycle arrest to apoptosis. researchgate.net
Ubiquitination and Deubiquitination Processes Affecting p53 Fragment Levels
Ubiquitination is a key post-translational modification that primarily targets p53 for degradation by the proteasome, thus maintaining low levels of the protein in unstressed cells. nih.govnih.gov The E3 ubiquitin ligase MDM2 is the principal regulator of p53 ubiquitination. nih.gov However, other E3 ligases, such as COP1, PIRH2, and ARF-BP1, can also ubiquitinate p53. aacrjournals.orgresearchgate.net
The sites of ubiquitination on p53 are predominantly located in its C-terminal domain. nih.gov The level of ubiquitination can have different consequences. While polyubiquitination is a signal for proteasomal degradation, monoubiquitination has been linked to the nuclear export of p53. aacrjournals.orgresearchgate.net
The process of ubiquitination is reversible and is counteracted by deubiquitinating enzymes (DUBs). These enzymes remove ubiquitin moieties from p53, thereby stabilizing the protein. Several DUBs have been identified that can deubiquitinate p53, playing a crucial role in the stress-induced stabilization of p53. researchgate.net
There is a direct competition between ubiquitination and acetylation for the same lysine (B10760008) residues in the C-terminus of p53. nih.gov During cellular stress, acetylation of these sites can block ubiquitination, leading to p53 stabilization and activation. nih.gov
Acetylation, Methylation, and Sumoylation Impacts on p53 Fragment Behavior
Acetylation: Acetylation of p53, primarily occurring on lysine residues within the C-terminal regulatory domain, is a critical modification for its activation as a transcription factor. nih.govpnas.org The acetyltransferases CBP/p300 and PCAF are known to acetylate p53. pnas.orgresearchgate.net Acetylation of the C-terminal domain has been shown to dramatically enhance the sequence-specific DNA binding of p53 to both short oligonucleotide probes and long DNA fragments. nih.govpnas.org This modification is thought to induce a conformational change in the C-terminus, which is believed to allosterically regulate DNA binding. pnas.org The acetylation status of p53 is dynamic, with deacetylation mediated by histone deacetylases (HDACs) like HDAC1. nih.gov In response to DNA damage, inhibition of HDACs can lead to full acetylation of p53, correlating with its transcriptional activation. nih.gov Interestingly, the functional outcome of p53 acetylation can be cell-type specific. For instance, acetylation at lysines 381 and 382 prevents p53 from inducing apoptosis in neurons, while in some cancer cells, the same modification promotes cell death. jneurosci.org
Methylation: Methylation of the p53 gene and protein adds another layer of regulation. DNA methylation within the p53 promoter region, particularly at CpG sites, has been associated with reduced gene expression. spandidos-publications.comaacrjournals.org Studies have shown that specific CpG sites in the p53 promoter can be methylated, potentially leading to transcriptional silencing. spandidos-publications.com Furthermore, methylation can occur on the p53 protein itself, although this is a less extensively studied PTM compared to phosphorylation and acetylation. nih.gov Methylation of CpG dinucleotides within the p53 coding sequence has been observed and may influence mutational hotspots in the gene. pnas.org
Sumoylation: Sumoylation is the covalent attachment of a small ubiquitin-like modifier (SUMO) protein to target proteins. p53 can be sumoylated at lysine 386 in its C-terminal domain by SUMO-1, SUMO-2, or SUMO-3. nih.govnih.gov This modification is facilitated by E3 SUMO ligases such as members of the PIAS family. nih.govspandidos-publications.compnas.org The functional consequences of p53 sumoylation are complex and context-dependent. Some studies suggest that sumoylation can promote the nuclear export of p53. nih.gov It has also been shown that sumoylation can block the subsequent acetylation of p53 by p300, likely due to steric hindrance. nih.gov This can lead to a loss of p53's DNA binding activity and transcriptional repression. nih.govembopress.org The process is reversible, and the removal of SUMO by SENP1 isopeptidase can restore p53's ability to bind DNA. nih.govembopress.org Sumoylation of p53 can also enhance its interaction with MDM2, leading to increased degradation. spandidos-publications.com
Interactive Data Tables
Table 1: Key Interacting Proteins of p53 Fragments
| Interacting Protein | p53 Domain/Fragment | Functional Consequence |
|---|---|---|
| 14-3-3 proteins | C-terminal domain (phosphorylated) researchgate.net | Positive regulation of transcriptional activity, enhanced stability nih.govresearchgate.net |
| HSP70/HSP90 | DNA-binding domain researchgate.net | Chaperone-mediated folding and stability researchgate.netresearchgate.net |
| MCM2, MCM3, MCM5 | Wild-type p53 fragments scienceopen.com | Potential regulation of DNA replication scienceopen.com |
| INKA2 | - | Downstream effector of p53 signaling spandidos-publications.com |
| S100B | C-terminal fragment (319-393) pnas.org | Regulation of p53 oligomerization pnas.org |
| MDM2 | N-terminal domain embopress.org | Negative regulation, ubiquitination, and degradation embopress.org |
| p300/CBP | N-terminal & C-terminal domains nih.govpnas.org | Acetylation, transcriptional activation nih.govpnas.org |
| KAP1 | - | Synergistic with MDM2 to promote p53 ubiquitination embopress.org |
Table 2: Post-Translational Modifications of p53 Fragments
| Modification | Key Enzymes | Site(s) on p53 | Functional Impact |
|---|---|---|---|
| Phosphorylation | ATM, Chk1/2, CK2, VprBP nih.govnih.govpnas.orgresearchgate.net | N- and C-terminal ser/thr residues (e.g., S15, S20, S46, S367, S392) nih.govnih.govresearchgate.netresearchgate.net | Modulates stability, DNA binding, and protein interactions nih.govnih.gov |
| Ubiquitination | MDM2, COP1, PIRH2 (E3 ligases) aacrjournals.orgresearchgate.net | C-terminal lysine residues nih.gov | Proteasomal degradation, nuclear export nih.govresearchgate.net |
| Acetylation | p300/CBP, PCAF (acetyltransferases) pnas.orgresearchgate.net | C-terminal lysine residues (e.g., K381, K382) pnas.orgjneurosci.org | Enhances DNA binding and transcriptional activation nih.govpnas.org |
| Methylation | - | CpG sites in promoter and coding sequence spandidos-publications.compnas.org | Regulation of gene expression, potential influence on mutation hotspots spandidos-publications.comaacrjournals.orgpnas.org |
| Sumoylation | PIAS family (E3 ligases) nih.govspandidos-publications.compnas.org | K386 nih.govnih.gov | Nuclear export, inhibition of acetylation and DNA binding nih.govnih.govembopress.org |
Pathophysiological Roles of Specific p53 Isoforms and Fragments
The balance and expression levels of different p53 isoforms are crucial for normal cellular function. Disruptions in this balance can lead to various disease states, particularly cancer.
Dominant-Negative Effects of N-Terminally Truncated p53 Isoforms (e.g., Δ133p53, Δ160p53)
The N-terminally truncated isoforms, Δ133p53 and Δ160p53, which lack a significant portion of the transactivation domain, can exert a dominant-negative effect on full-length p53 (FLp53). elifesciences.orgbiorxiv.orgbiorxiv.org This inhibition of the tumor suppressor's function occurs through two primary mechanisms.
One mechanism involves the formation of hetero-tetramers between the truncated isoforms and FLp53. elifesciences.orgsciencecast.org These mixed oligomers can impair the DNA-binding and transcriptional activities of FLp53. elifesciences.org When the isoforms are present in a higher ratio than FLp53 within the tetramer, they can significantly disrupt its function. sciencecast.org For instance, while a 1:1 ratio of Δ133p53 or Δ160p53 to FLp53 may not significantly impact the activation of promoters like p21 and MDM2, a higher ratio of these isoforms can lead to a marked reduction in the activation of the BAX promoter. biorxiv.org
A second, and perhaps more predominant, mechanism is the co-aggregation of these structurally unstable isoforms with FLp53. elifesciences.orgbiorxiv.orgsciencecast.org Δ133p53 and Δ160p53 have a higher propensity for aggregation than FLp53. This leads to the sequestration of FLp53 into cytoplasmic and nuclear aggregates, effectively reducing the amount of functional p53 available in the nucleus to act as a transcription factor. elifesciences.orgbiorxiv.orgbiorxiv.orgsciencecast.org This co-aggregation is considered a primary driver of the dominant-negative effect. biorxiv.orgsciencecast.orgelifesciences.org
The table below summarizes the key research findings on the dominant-negative effects of these isoforms.
| Isoform | Mechanism of Dominant-Negative Effect | Impact on FLp53 Function | Reference |
| Δ133p53 | Hetero-tetramerization, Co-aggregation | Impairs DNA-binding and transcriptional activity, sequesters FLp53 in aggregates. | elifesciences.orgbiorxiv.orgbiorxiv.org |
| Δ160p53 | Hetero-tetramerization, Co-aggregation | Impairs DNA-binding and transcriptional activity, sequesters FLp53 in aggregates. | elifesciences.orgbiorxiv.orgbiorxiv.org |
Oncogenic Gain-of-Function Properties of Mutant p53 Fragments
Beyond the loss of tumor suppressor activity, certain mutations in the TP53 gene can result in mutant p53 proteins with novel oncogenic properties, a phenomenon known as gain-of-function (GOF). aacrjournals.orgnih.gov These GOF mutants can actively promote tumorigenesis and increase resistance to therapy. aacrjournals.org The majority of these mutations are missense mutations clustered in the DNA-binding core domain of the p53 protein. aacrjournals.orgbiologists.com
These mutant p53 proteins can enhance malignant transformation, and their expression is often associated with more aggressive and metastatic tumors. nih.govbiologists.com For example, studies in mouse models have shown that mice harboring mutant p53 develop tumors with a significantly higher incidence of metastasis compared to p53-null mice. nih.gov This suggests that the presence of the mutant protein provides an additional oncogenic advantage beyond the simple loss of wild-type p53 function. nih.gov Some common "hotspot" mutations, such as R175H, G245S, R248Q, R273H, and R282W, are frequently observed in sporadic tumors and are believed to confer these GOF properties. nih.gov One mechanism by which these mutants exert their effects is by disrupting the spindle checkpoint control, leading to genomic instability and aneuploidy. pnas.org
Aberrant Expression Profiles of p53 Isoforms in Disease States
The expression of p53 isoforms is often dysregulated in various cancers, and these aberrant expression profiles can serve as prognostic biomarkers. mdpi.comresearchgate.net For instance, elevated levels of Δ133p53 have been observed in colorectal and lung cancers. researchgate.netelifesciences.org Overexpression of Δ160p53 has been linked to the proliferation and migration of melanoma cells. mdpi.com
The prognostic significance of isoform expression can also depend on the TP53 mutation status. nih.gov In breast cancer, for example, the expression of p53β is associated with smaller tumors and longer disease-free survival in patients with mutant TP53. nih.gov Conversely, in the same cancer type, expression of p53γ in patients with mutant TP53 correlates with a prognosis as favorable as that of patients with wild-type TP53. nih.gov In ovarian cancer, the expression of Δ40p53α in patients with wild-type TP53 is linked to a better clinical outcome. nih.gov
The table below illustrates the association of aberrant p53 isoform expression with different cancer types.
| Isoform | Associated Cancer Type(s) | Clinical Correlation | Reference |
| Δ133p53 | Colorectal Cancer, Lung Cancer | Potential marker for malignancy. | mdpi.comresearchgate.netelifesciences.org |
| Δ160p53 | Melanoma | Stimulates proliferation and migration. | mdpi.com |
| p53β | Breast Cancer (mutant TP53) | Associated with smaller tumors and longer disease-free survival. | nih.gov |
| p53γ | Uterine Serous Carcinoma, Myeloma | High expression associated with reduced progression-free survival and negative survival effect, respectively. | mdpi.com |
| Δ40p53α | Ovarian Cancer (wild-type TP53) | Associated with better clinical outcome. | nih.gov |
Contribution of p53 Fragments to Genomic Instability and Tumorigenesis
Loss of normal p53 function, often through mutations or the dominant-negative effects of its isoforms, is a major contributor to genomic instability. nih.gov This instability manifests as an increased rate of mutations, aneuploidy, and other chromosomal aberrations, which are hallmarks of cancer. nih.govfrontiersin.org Cells lacking functional p53 fail to properly arrest the cell cycle in response to DNA damage, allowing for the propagation of genetic errors. nih.gov
The interaction between p53 and other DNA damage response proteins is critical for maintaining genomic stability. For example, the dual loss of p53 and the E3 ubiquitin ligase Rnf8 leads to significantly increased genomic instability and a higher incidence of tumors compared to the loss of either protein alone. plos.org This highlights the synergistic role of p53 in protecting the genome. plos.org Even acetylation-defective p53 mutants that cannot induce cell-cycle arrest, senescence, or apoptosis can still suppress tumorigenesis through alternative pathways like ferroptosis, despite the presence of high levels of genomic instability. oncotarget.com
Mechanism of Action of p53 Antisense Fragments
Antisense technology provides a method to modulate the expression of specific genes, including TP53. Antisense oligonucleotides are short, synthetic nucleic acid sequences designed to be complementary to a specific mRNA target.
Inhibition of p53 mRNA Translation
Antisense fragments targeting p53 mRNA can effectively inhibit its translation, thereby reducing the levels of p53 protein in the cell. plos.orgnih.govnih.gov These antisense oligonucleotides can be designed to bind to specific regions of the p53 mRNA, such as the 5'-terminal region, to block the initiation of translation. plos.org Studies have identified specific "active" antisense fragments that map to regions within the p53 coding sequence (e.g., between nucleotides 350-700 and 800-950) that are particularly effective at inhibiting translation both in vitro and in vivo. nih.govnih.gov
The inhibition of p53 synthesis by these antisense fragments can have significant biological consequences. For instance, it can help overcome p53-induced growth arrest and has been shown to extend the in vitro lifespan of primary cells. nih.govnih.gov This approach has been explored as a potential therapeutic strategy, particularly in contexts where reducing p53 levels might be beneficial, such as sensitizing tumor cells to apoptosis induced by other treatments. plos.orgnih.gov The mechanism of action can be RNase H-dependent, where the antisense oligonucleotide binding to the mRNA leads to its degradation, or through steric hindrance of the translational machinery. plos.org
Impact on p53 Protein Expression and Activity
The expression and activity of the wild-type p53 protein can be significantly altered by various p53-derived fragments. These fragments can exert their influence through several mechanisms, including translational inhibition, dominant-negative effects, and direct enzymatic activity.
Systematic approaches have been used to identify antisense RNA fragments that actively inhibit the function of the p53 tumor suppressor gene. nih.gov These antisense fragments have been shown to be highly effective at repressing p53 protein expression. nih.gov Research indicates that these fragments may act by inhibiting the translation of p53 mRNA into protein, as their expression leads to reduced p53 protein levels without affecting p53 mRNA expression. nih.gov A direct consequence of this reduced p53 activity is the decreased expression of its downstream target genes, such as p21. nih.gov
Proteolytic cleavage of p53, particularly in response to cellular stress like damaged DNA, generates distinct fragments that can modulate p53 function. scispace.com For instance, interaction with damaged DNA can induce the N-terminal cleavage of full-length p53, producing fragments such as p40(ΔN) and a p35 core fragment. scispace.com Remarkably, the p35 core fragment itself possesses protease activity and can cleave full-length p53, creating a novel product, p50(ΔN23). scispace.com This cleavage occurs within the binding domain for MDM2, a key negative regulator of p53, suggesting that this fragment may be resistant to MDM2-mediated feedback regulation. mdpi.comscispace.com Additionally, interaction with single-stranded DNA can lead to C-terminal cleavage products, designated p50(ΔC) and p40(ΔC). scispace.com
Furthermore, naturally occurring p53 isoforms, which are essentially large fragments of the protein resulting from alternative transcription or splicing, can also modulate p53 activity. elifesciences.org Isoforms with significant N-terminal deletions, such as Δ133p53α and Δ160p53α, are known to exert a dominant-negative effect on the full-length p53 protein. elifesciences.org The proposed mechanism for this inhibition is the co-aggregation of these isoforms with the full-length p53, thereby hindering its normal function. elifesciences.org Peptides derived from p53 fragments have also been developed to intentionally suppress p53 function. nih.gov One such potent example is GSE56, a peptide derived from a randomly fragmented p53 cDNA library, which can attenuate p53-mediated transcriptional activation. nih.gov
Table 1: Impact of p53 Fragments on Protein Expression and Activity
| Fragment/Isoform | Origin | Mechanism of Action | Impact on Full-Length p53 | Reference |
| Antisense Fragments | Synthetic/Experimental | Inhibit mRNA translation | Represses protein expression | nih.gov |
| p35 (core) | Proteolytic cleavage (response to DNA damage) | Intrinsic protease activity | Cleaves full-length p53 to generate p50(ΔN23) | scispace.com |
| p50(ΔC), p40(ΔC) | Proteolytic cleavage (response to ssDNA) | Not fully elucidated | C-terminal cleavage products | scispace.com |
| Δ133p53α, Δ160p53α | Alternative transcription start site | Co-aggregation with full-length protein | Dominant-negative inhibition of function | elifesciences.org |
| GSE56 Peptide | Derived from p53 cDNA fragment library | Functional suppression | Attenuates transcriptional activation | nih.gov |
Effects on Cellular Processes such as Growth Arrest and Immortalization
By modulating p53's transcriptional activity, p53 fragments directly influence the cellular outcomes that p53 governs, most notably cell cycle arrest and cellular immortalization. nih.govnih.gov The wild-type p53 protein acts as a crucial cell cycle checkpoint, halting proliferation at the G1 to S and G2 to M transition phases in response to cellular stress, allowing time for DNA repair. nih.govannalsofneurosciences.org This function is a primary barrier against the propagation of oncogenic mutations and cellular immortalization. embopress.orgnih.gov
A key mediator of p53-induced growth arrest is the p21 protein (also known as WAF1 or Cip-1). annalsofneurosciences.orgspandidos-publications.com Following activation by stress signals, p53 transcriptionally activates the p21 gene. nih.govannalsofneurosciences.org The p21 protein then inhibits cyclin-dependent kinases, leading to cell cycle arrest, primarily at the G1 phase. nih.govspandidos-publications.com Fragments that inhibit p53 function, such as the previously mentioned antisense fragments, disrupt this pathway. nih.gov By reducing p53 protein levels, they prevent the induction of p21, thereby allowing cells to bypass the G1 checkpoint and continue proliferating, which is a critical step towards immortalization. nih.gov The reversible expression of these antisense fragments has been used experimentally to demonstrate the essential role of p53 in suppressing cellular immortalization. nih.gov
The balance between cell survival, differentiation, and death can also be influenced by the functional state of p53, which can be altered by conformational changes that are akin to the effects of fragments. embopress.org For example, during the differentiation of embryonic stem (ES) cells, a switch in p53's conformation to a non-functional, "mutant-like" state allows cells to survive and differentiate. embopress.org Conversely, cells that maintain a functional, wild-type p53 conformation are directed towards apoptosis. embopress.org This suggests that modulating p53 function is a physiological mechanism to control cell fate during development. embopress.org
Furthermore, p53 is a key player in initiating and maintaining cellular senescence, a state of permanent growth arrest that acts as a potent anti-tumor mechanism. nih.gov The ability of p53 to induce senescence is critically dependent on its ability to induce p21. nih.gov Peptides designed to suppress p53, such as the GSE56 peptide, can attenuate p53-mediated apoptosis, showcasing how fragments can directly interfere with p53's tumor-suppressive cell-death functions. nih.gov The inactivation of p21 has been shown to convert a p53-induced growth arrest into an apoptotic response, highlighting the protein's role in protecting cells from p53-mediated death and underscoring the complexity of the cellular response to p53 activation. doi.org
Table 2: Effects of p53 Fragments on Cellular Processes
| Cellular Process | Role of Full-Length p53 | Effect of p53 Fragments/Modulation | Consequence | Reference |
| Growth Arrest (G1/S, G2/M) | Induces arrest via transactivation of genes like p21. | Antisense fragments inhibit p53 expression, preventing p21 induction. | Bypass of cell cycle checkpoints, continued proliferation. | nih.govannalsofneurosciences.orgnih.gov |
| Cellular Immortalization | Suppresses immortalization by eliminating damaged cells. | Antisense fragments that inactivate p53 promote immortalization. | Cells overcome normal proliferative limits. | nih.govpnas.org |
| Apoptosis | Induces apoptosis in response to severe stress. | GSE56 peptide attenuates p53-mediated apoptosis. | Increased cell survival despite stress signals. | nih.gov |
| Cell Fate (Survival vs. Death) | Functional p53 promotes apoptosis in differentiating ES cells. | Conformational change to a non-functional state allows survival. | Promotion of cell survival and differentiation. | embopress.org |
| Senescence | Induces a permanent growth arrest (senescence). | Inhibition of the p53-p21 pathway prevents senescence. | Evasion of a key anti-tumor barrier. | nih.govnih.gov |
Compound and Protein Glossary
| Name | Description |
| p53 | A tumor suppressor protein that functions as a transcription factor. |
| p53 tumor suppressor fragment | A general term for any peptide or protein segment derived from the full-length p53 protein. |
| p21 (WAF1/Cip-1) | A cyclin-dependent kinase inhibitor and a primary transcriptional target of p53 that mediates G1 growth arrest. |
| MDM2 | Murine double minute 2, a key negative regulator (E3 ubiquitin ligase) of p53 that targets it for proteasomal degradation. |
| p40(ΔN) | An N-terminally cleaved fragment of p53. |
| p35 (core) | A core fragment of p53 generated by cleavage, which itself has protease activity. |
| p50(ΔN23) | A novel p53 product generated by the protease activity of the p35 core fragment. |
| p50(ΔC) | A C-terminally cleaved fragment of p53. |
| p40(ΔC) | A C-terminally cleaved fragment of p53. |
| Δ133p53α | An N-terminally truncated isoform of p53. |
| Δ160p53α | An N-terminally truncated isoform of p53. |
| GSE56 | A potent p53-suppressing peptide derived from a p53 cDNA fragment. |
| TNP-470 | An antiangiogenic agent whose growth arrest function in endothelial cells requires p53 and p21. |
Research Methodologies for Investigating P53 Tumor Suppressor Fragments
In Vitro Biochemical and Biophysical Assays
In vitro assays are fundamental for dissecting the molecular interactions and intrinsic properties of p53 fragments in a controlled environment, free from the complexities of the cellular milieu. These methods allow for a detailed examination of DNA binding, protein-protein interactions, transcriptional activity, synthesis, and stability.
The capacity of p53 and its fragments to bind to specific DNA sequences is central to its function as a transcription factor. Assays to study this interaction are therefore critical.
Electrophoretic Mobility Shift Assay (EMSA): Also known as a gel shift assay, EMSA is a widely used technique to detect the binding of proteins to specific DNA sequences. biologists.com The principle lies in the reduced electrophoretic mobility of a DNA fragment when it is bound by a protein, causing a "shift" in its position on a non-denaturing polyacrylamide gel. biorxiv.org This method has been instrumental in analyzing the DNA-binding properties of various p53 fragments and mutants. For instance, EMSA can be used to measure the equilibrium dissociation constant (KD) for the interaction between a p53 fragment and its DNA recognition site, providing quantitative data on binding affinity. researchgate.net Studies have utilized EMSA to compare the DNA binding of wild-type p53 with that of truncated or mutant forms, revealing how different domains contribute to sequence-specific DNA recognition. biologists.com
Chromatin Immunoprecipitation (ChIP): While EMSA is an in vitro technique, ChIP allows for the identification of DNA sequences bound by a specific protein within the natural chromatin context of the cell. nih.gov This method involves cross-linking proteins to DNA, fragmenting the chromatin, and then using an antibody specific to the protein of interest (in this case, a p53 fragment) to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and can be identified by sequencing (ChIP-seq) or quantitative PCR. nih.gov ChIP has been crucial in mapping the genomic binding sites of p53 and its variants, providing insights into the target genes they regulate in vivo. pnas.orgaddgene.org For example, ChIP assays have been used to demonstrate that p53 can bind to the promoters of genes involved in cell cycle arrest and apoptosis. pnas.org
Table 1: Comparison of DNA-Binding Assays for p53 Fragments
| Feature | Electrophoretic Mobility Shift Assay (EMSA) | Chromatin Immunoprecipitation (ChIP) |
|---|---|---|
| Principle | Detects altered mobility of a DNA fragment upon protein binding in a gel. biologists.com | Identifies DNA sequences bound by a specific protein within the cell's chromatin. nih.gov |
| Environment | In vitro | In vivo (within the cell) |
| Information Provided | Confirms direct protein-DNA interaction and allows for affinity measurements (KD). researchgate.net | Reveals genomic locations of protein binding under physiological conditions. pnas.org |
| Typical Application for p53 Fragments | Determining if a specific p53 fragment can bind to a known p53 response element. biologists.com | Identifying the target genes regulated by a particular p53 fragment in the cell. addgene.org |
The function of p53 fragments is often mediated through interactions with other cellular proteins. A variety of techniques are employed to map these interaction networks.
Co-immunoprecipitation (Co-IP): This is a widely used method to identify and validate protein-protein interactions in vivo or ex vivo. nih.gov In a Co-IP experiment, an antibody targeting a known protein (the "bait," e.g., a specific p53 fragment) is used to pull that protein out of a cell lysate. Any proteins that are bound to the bait protein will also be precipitated. nih.gov These interacting partners can then be identified by Western blotting. Co-IP has been essential in identifying numerous proteins that interact with different domains of p53, thereby regulating its activity and stability. mdpi.com
Yeast Two-Hybrid (Y2H): The Y2H system is a powerful genetic method for discovering novel protein-protein interactions. bpsbioscience.com It relies on the reconstitution of a functional transcription factor in yeast. The "bait" protein (e.g., a p53 fragment) is fused to the DNA-binding domain (DBD) of a transcription factor, while a library of potential "prey" proteins is fused to the transcription factor's activation domain (AD). If the bait and prey proteins interact, the DBD and AD are brought into proximity, activating the transcription of a reporter gene. biorxiv.org This technique has been successfully used to identify the specific C-terminal fragment of p53 (amino acids 331-393) that is sufficient to mediate its oligomerization. biorxiv.org
Molecular Imaging (e.g., Bimolecular Fluorescence Complementation - BiFC): Molecular imaging techniques allow for the direct visualization of protein-protein interactions in living cells. biologists.com BiFC is one such method where two non-fluorescent fragments of a fluorescent protein are fused to two proteins of interest (e.g., a p53 fragment and a potential interacting partner). If the two proteins interact, the fluorescent fragments are brought close enough to reconstitute a functional, fluorescent protein. biologists.comnih.gov This allows for the spatial and temporal localization of the protein interaction within the cell. biologists.com BiFC has been used to visualize the interaction of p53 with various binding partners, providing a dynamic view of these interactions in their native cellular environment. indigobiosciences.com
Table 2: Overview of Protein-Protein Interaction Mapping Techniques for p53 Fragments
| Technique | Principle | Key Findings for p53 Fragments |
|---|---|---|
| Co-immunoprecipitation (Co-IP) | An antibody to a target protein pulls down its binding partners from a cell lysate for identification. nih.gov | Confirmed interactions between p53 fragments and regulatory proteins like MDM2. mdpi.com |
| Yeast Two-Hybrid (Y2H) | Interaction between "bait" and "prey" fusion proteins in yeast activates a reporter gene. biorxiv.org | Identified that the C-terminal fragment (amino acids 331-393) of p53 is sufficient for oligomerization. biorxiv.org |
| Bimolecular Fluorescence Complementation (BiFC) | Interaction of two proteins fused to non-fluorescent fragments of a fluorescent protein reconstitutes fluorescence. biologists.com | Enabled direct visualization of p53 fragment interactions with partners like the SV40 large T antigen in living cells. indigobiosciences.com |
To determine if a p53 fragment can act as a transcription factor, reporter assays are commonly used. These assays measure the ability of the fragment to activate or repress the transcription of a gene. A reporter gene, such as luciferase or a fluorescent protein, is placed under the control of a promoter containing a p53 response element (p53RE). biologists.compnas.org When a transcriptionally active p53 fragment is introduced into cells containing this reporter construct, it binds to the p53RE and drives the expression of the reporter gene. The amount of light produced by luciferase or the intensity of the fluorescent protein can then be quantified as a measure of the p53 fragment's transcriptional activity. researchgate.net These assays are crucial for determining which domains of p53 are necessary for transactivation and for studying how different p53 isoforms or fragments modulate gene expression. researchgate.net
Cell-free translation systems, also known as in vitro translation systems, provide a method for synthesizing proteins without the use of living cells. promega.comidtdna.com These systems typically consist of a cell extract (e.g., from rabbit reticulocytes or wheat germ) that contains all the necessary machinery for translation, such as ribosomes, tRNAs, and initiation and elongation factors. fraunhofer.de By adding an mRNA template encoding a specific p53 fragment to this system, the fragment can be synthesized in vitro. nih.gov This approach is particularly useful for producing p53 fragments that may be toxic to cells or for incorporating labeled amino acids for subsequent analysis. youtube.com Studies have used in vitro translation to demonstrate that p53 can inhibit the translation of its own mRNA and that of other proteins like CDK4 by directly binding to their mRNA. nih.gov
The stability of p53 fragments is a critical determinant of their cellular function. Several assays are used to measure their stability and degradation rates.
Thermal Denaturation Assays: These assays measure the thermal stability of a protein by monitoring its unfolding as the temperature is increased. nih.gov A common method is differential scanning fluorimetry, which uses a fluorescent dye that binds to hydrophobic regions of a protein. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, leading to an increase in fluorescence. The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tm), which is a measure of the protein's stability. nih.gov This technique has been used to screen for small molecules that can bind to and stabilize mutant p53 fragments. blogspot.com
Cycloheximide (B1669411) Chase Assays: To measure the degradation rate of a protein within a cell, a cycloheximide chase assay is often performed. Cycloheximide is a drug that inhibits protein synthesis. nih.gov By treating cells with cycloheximide, the production of new proteins is blocked. The level of the protein of interest (e.g., a p53 fragment) can then be monitored over time by Western blotting to determine its half-life. nih.gov This assay has been used to show that inhibitors of the proteasome, such as MG132, can increase the half-life of p53. nih.gov
Cell-Based Functional Studies
While in vitro assays provide detailed molecular information, cell-based studies are essential to understand the functional consequences of p53 fragment expression in a physiological context. These studies typically involve introducing the gene for a specific p53 fragment into cultured cells and then observing the effects on cellular processes such as cell cycle progression, apoptosis, and DNA repair. For example, researchers can transfect cells that lack endogenous p53 with plasmids expressing different p53 fragments and then assess whether these fragments can induce cell cycle arrest or apoptosis in response to DNA damage. These functional studies are critical for linking the biochemical activities of p53 fragments observed in vitro with their ultimate biological roles in the cell.
Cellular Growth Arrest and Proliferation Assays
Assays designed to measure cellular growth arrest and proliferation are fundamental to understanding the tumor-suppressive functions of p53 fragments. These assays quantify the ability of specific p53 domains to halt cell division, a key mechanism in preventing the propagation of damaged cells.
One common approach involves the use of cell proliferation assays in human cells to characterize the biological properties of different p53 proteins, including wild-type and mutant forms. grantome.com These assays can determine the growth-promoting or suppressive properties of various p53 fragments. grantome.com For instance, researchers can assess the ability of mutant p53 proteins to immortalize or cooperate with other oncogenes in the transformation of human cells. grantome.com
The induction of p53 can trigger rapid G1 and G2/M growth arrest in tumor cells that have lost functional p53. pnas.org This effect is often associated with the up-regulation of p21, a key cell cycle inhibitor, and the repression of mitotic cyclins. pnas.org Flow cytometry is a powerful tool used to analyze changes in cell cycle progression by simultaneously measuring DNA content and DNA synthesis. pnas.org
| Assay Type | Principle | Application in p53 Fragment Research | Key Findings |
| Transformation Assays | Measures the ability of a gene or protein to induce malignant characteristics in cultured cells. | To determine the transforming activity of various p53 mutants and fragments. grantome.com | Defines biochemical properties of p53 that correlate with cellular transformation. grantome.com |
| Immortalization Assays | Assesses the ability of a gene or protein to confer an infinite lifespan to primary cells in culture. | To assay the growth-promoting properties of mutant p53 fragments in normal human cells. grantome.com | Identifies p53 fragments that can contribute to the immortalization of human cells. grantome.com |
| Flow Cytometry | Measures physical and chemical characteristics of cells as they pass through a laser beam. | To analyze cell cycle progression and arrest induced by p53 fragments. pnas.org | Wild-type p53 overexpression can trigger rapid G1 and G2/M growth arrest. pnas.org |
| CellTiter-Glo Luminescent Cell Viability Assay | Quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture. | Used in cell proliferation assays to measure the effect of compounds or genetic modifications on cell growth. ice-biosci.com | Enables high-throughput screening for modulators of p53-dependent cell proliferation. |
Apoptosis Induction and Senescence Assays
The ability of p53 to induce programmed cell death (apoptosis) and cellular senescence is central to its role as a tumor suppressor. assaygenie.com Specific assays are employed to investigate how different p53 fragments contribute to these critical cellular outcomes.
In response to cellular stress, p53 can activate a cascade of events leading to either apoptosis or a state of permanent growth arrest known as senescence. assaygenie.com The function of p53 in these regulatory pathways is intricately linked to its intracellular localization. nih.gov For example, the active form of p53 is typically stabilized in the nucleus. nih.gov
Senescence is a key process regulated by p53, where cells cease to divide. assaygenie.com While p53 can induce senescence in response to stress, under normal conditions, it can also promote cell proliferation by inhibiting senescence. assaygenie.com The level of intracellular p53 has been observed to decrease during replicative senescence in normal human keratinocytes. nih.gov
Apoptosis induction by p53 can be transcription-dependent or -independent. spandidos-publications.com The transcription-independent pathway involves p53 binding to the outer mitochondrial membrane, leading to its permeabilization and the activation of caspases. spandidos-publications.com Pifithrin-α can be used to inhibit p53-mediated apoptosis that is dependent on transcription. spandidos-publications.com
| Assay/Method | Purpose | Application to p53 Fragments | Example Finding |
| Senescence-Associated β-Galactosidase Staining | Detects senescent cells, which express a specific β-galactosidase enzyme. | To determine if expression of a p53 fragment induces a senescent phenotype. | Overexpression of wild-type p53 can trigger a rapid senescence program in tumor cells. pnas.org |
| TUNEL Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis. | To quantify apoptosis in cells expressing different p53 fragments. | Increased apoptosis is observed following UV irradiation, correlating with p53 nuclear transfer. spandidos-publications.com |
| Caspase Activity Assays | Measures the activity of caspases, key proteases in the apoptotic cascade. | To assess the activation of apoptotic pathways by p53 fragments. | p53 can trigger caspase activation through the mitochondrial pathway. spandidos-publications.com |
| Analysis of Senescence-Associated Secretory Phenotype (SASP) | Characterizes the pro-inflammatory factors secreted by senescent cells. | To investigate the non-cell-autonomous effects of p53-induced senescence. mdpi.com | p53 mediates the SASP function of immune system activation. mdpi.com |
Subcellular Localization Analysis of p53 Fragments
The function of p53 and its fragments is tightly regulated by their location within the cell. nih.gov Analysis of subcellular localization is therefore crucial for understanding the mechanisms by which these fragments exert their effects.
Immunofluorescence microscopy is a primary technique used to visualize the subcellular distribution of p53 fragments. nih.gov This method utilizes antibodies that specifically recognize p53 to determine its localization within the nucleus or cytoplasm. nih.gov For example, studies have shown that full-length p53 predominantly localizes to the nucleus, while certain isoforms may be found in the cytoplasm. nih.gov
The oligomerization status of p53 can also influence its subcellular localization. nih.gov For instance, monomeric variants of p53 have been observed to remain in the nucleus under conditions where the wild-type protein is exported to the cytoplasm. nih.gov The C-terminal oligomerization domain of p53 has been shown to be required for the nuclear export of p53 mediated by certain isoforms. nih.gov
Following cellular stress, such as UV irradiation, p53 can translocate from the cytoplasm to the nucleus. spandidos-publications.com This nuclear accumulation is a critical step in the activation of p53-dependent downstream pathways. spandidos-publications.com
| Technique | Principle | Application for p53 Fragments | Key Observation |
| Immunofluorescence Microscopy | Uses fluorescently labeled antibodies to visualize the location of specific proteins within a cell. | To determine the nuclear and/or cytoplasmic localization of different p53 fragments. nih.gov | The p47 isoform can shift the localization of full-length p53 from the nucleus to the cytoplasm. nih.gov |
| Western Blotting of Cellular Fractions | Separates proteins from nuclear and cytoplasmic extracts by size to determine their relative abundance in each compartment. | To quantify the amount of a p53 fragment in the nucleus versus the cytoplasm. spandidos-publications.com | High levels of cytoplasmic p53 protein were observed in normal primary corneal epithelium cultures. spandidos-publications.com |
| Co-immunoprecipitation | Uses an antibody to pull down a target protein and any interacting partners. | To investigate if a p53 fragment's localization is influenced by its interaction with other proteins. nih.gov | Can be used to study the in vivo interaction of peptides with mutant p53. nih.gov |
Gene Expression Profiling (e.g., RNA-Seq, RT-PCR, Northern Blot)
Gene expression profiling techniques are indispensable for identifying the target genes regulated by p53 and its various fragments. These methods provide a global view of the transcriptional programs controlled by different p53 domains.
RNA sequencing (RNA-seq) is a powerful, high-throughput method used to elucidate the tissue-specific transcriptional programs activated by p53. nih.gov It can reveal hundreds of differentially expressed genes in response to p53 activation. nih.gov While RNA-seq is effective for detecting abundantly expressed p53 transcript variants, less abundant variants may be better detected by PCR-based methods. aacrjournals.orgaacrjournals.org
Reverse transcription-polymerase chain reaction (RT-PCR), including quantitative real-time PCR (RT-qPCR), is a sensitive method for quantifying the expression levels of specific p53 isoforms and their target genes. researchgate.netnih.gov It can be used to confirm changes in gene expression identified by microarray or RNA-seq analyses. nih.gov
Northern blotting is a classic technique used to detect specific RNA molecules in a sample. It has been employed to analyze human and mouse p53-specific mRNAs. researchgate.net
| Technique | Description | Application in p53 Fragment Research |
| RNA Sequencing (RNA-Seq) | A high-throughput sequencing method to profile the entire transcriptome of a cell or tissue. | Identifies genome-wide transcriptional changes induced by different p53 fragments. nih.govresearchgate.net |
| Reverse Transcription PCR (RT-PCR) | A sensitive method to detect and quantify specific RNA transcripts by first converting them to cDNA. | Measures the expression levels of specific p53 isoforms and their downstream target genes. researchgate.netnih.govoup.com |
| Northern Blot | A technique to detect specific RNA sequences in a sample of RNA. | Used to analyze the expression of p53-specific mRNAs. researchgate.net |
Genomic DNA Damage and Repair Assays
The role of p53 in maintaining genomic integrity is paramount, and this function is mediated through its involvement in DNA damage detection and repair processes. nih.gov Assays that measure DNA damage and repair are therefore critical for investigating the activities of p53 fragments.
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells. nih.gov This assay can be used to investigate the influence of p53 isoforms on the repair of genomic DNA double-strand breaks induced by agents like γ-irradiation. nih.gov
p53 has been shown to promote certain DNA repair pathways, such as base excision repair and nucleotide excision repair, while inhibiting others like homologous recombination (HR) and non-homologous end joining (NHEJ). nih.gov The ability of p53 to interact with repair proteins, such as RAD51, is a key aspect of its regulatory role in these processes. nih.gov
Recent studies have shown that p53 can enhance DNA repair and suppress the formation of cytoplasmic chromatin fragments in senescent cells, thereby linking genomic instability to inflammation. nih.govresearchgate.net
| Assay | Principle | Application to p53 Fragments | Finding |
| Comet Assay (Single Cell Gel Electrophoresis) | Measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail". | To assess the effect of p53 fragments on genomic DNA damage and repair following exposure to DNA damaging agents. nih.gov | The p53 isoform Δ113p53/Δ133p53 is strongly induced by γ-irradiation and promotes DNA double-strand break repair. nih.gov |
| Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) Reporter Assays | Utilizes cell lines with integrated reporter constructs that express a fluorescent protein upon successful DNA repair by a specific pathway. | To quantify the efficiency of HR and NHEJ in the presence of different p53 fragments. | Full-length p53 has been shown to inhibit HR and NHEJ pathways. nih.gov |
| Immunofluorescence for DNA Damage Markers (e.g., γH2A.X) | Uses antibodies to detect phosphorylated H2A.X, a marker for DNA double-strand breaks. | To visualize and quantify the formation of DNA damage foci in cells expressing p53 fragments. | p53 suppresses the accumulation of cytoplasmic chromatin fragments enriched with γH2A.X. nih.gov |
Structural Elucidation Techniques for p53 Fragments
Understanding the three-dimensional structure of p53 and its fragments is essential for deciphering their function and for the rational design of therapeutic agents. X-ray crystallography has been a pivotal technique in this endeavor.
X-ray Crystallography of p53 Domains
X-ray crystallography is a powerful technique that allows for the determination of the atomic and molecular structure of a protein. This method has been extensively used to solve the structures of individual domains of p53, particularly the core DNA-binding domain. nih.goviucr.org
The crystal structure of the human p53 core domain in complex with DNA has provided significant insights into how p53 recognizes and binds to its target DNA sequences. iucr.orgnih.gov These structures have revealed the details of protein folding, DNA recognition, and the potential mechanisms of cancer-associated mutations. nih.gov
Crystallographic studies have also been performed on mutant forms of the p53 DNA-binding domain, such as the R280K mutant. nih.govresearchgate.net These studies help to explain the loss of DNA binding and the functional consequences of specific mutations found in human cancers. nih.govresearchgate.net The structure of the p53 DNA-binding domain has been shown to extend beyond the commonly defined boundaries of residues 94-292. rcsb.org
The presence of intrinsically disordered regions in the full-length p53 protein has made its structural determination challenging. nih.govpnas.org Therefore, a common strategy has been to solve the structures of the individual folded domains, such as the core and tetramerization domains, by X-ray crystallography and NMR spectroscopy. nih.govpnas.org
| p53 Domain/Mutant | Resolution (Å) | Key Structural Insights |
| DNA-binding domain with extended N-terminus | 1.68 | The DNA-binding domain extends beyond the previously defined boundaries. rcsb.org |
| Human mutant p53 (p53FG) | 1.25 | Altering the apo structure of p53 can change its DNA binding properties even if the DNA-bound structure is not altered. rcsb.org |
| R280K mutant DNA-binding domain | 2.0 | The loss of function is likely related to the inability of the K280 residue to establish hydrogen bonds with DNA. nih.govresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of p53 fragments at atomic resolution in a solution state that mimics the cellular environment. This methodology is particularly well-suited for characterizing the intrinsically disordered regions of p53, such as the N-terminal transactivation domain (TAD) and the C-terminal domain (CTD), which are recalcitrant to crystallization.
Researchers utilize various NMR techniques to probe different aspects of p53 fragment biology. For instance, multidimensional heteronuclear NMR experiments are employed to assign the chemical shifts of backbone and side-chain atoms, which are sensitive to the local chemical environment and secondary structure. From these assignments, distance and dihedral angle restraints can be derived to calculate three-dimensional structures of folded domains or conformational ensembles of disordered fragments.
Studies on the p53 TAD have revealed that while largely disordered, it possesses transient helical structures, particularly in regions responsible for binding to regulatory partners like MDM2. NMR has been instrumental in mapping the binding interface between p53 fragments and their interacting molecules. Chemical shift perturbation mapping, where changes in the NMR spectrum of a p53 fragment are monitored upon titration with a binding partner, allows for the precise identification of the amino acid residues involved in the interaction.
Furthermore, NMR relaxation experiments provide insights into the dynamics of p53 fragments on a wide range of timescales, from picoseconds to seconds. These experiments can characterize the flexibility of the polypeptide chain, identifying regions of restricted motion that may be indicative of pre-configured binding motifs within disordered regions.
Cryo-Electron Microscopy and Single Particle Analysis
Cryo-electron microscopy (cryo-EM) coupled with single-particle analysis has emerged as a revolutionary technique for determining the three-dimensional structure of large and dynamic macromolecular complexes, including the full-length p53 tetramer. embopress.org This approach allows for the visualization of protein assemblies in a near-native, vitrified state, overcoming the challenges of crystallization often encountered with flexible, multi-domain proteins like p53.
In a typical cryo-EM experiment, a purified sample of the p53 protein or a p53-containing complex is rapidly frozen in a thin layer of vitreous ice. This process preserves the native conformation of the molecules. A transmission electron microscope is then used to acquire a large number of two-dimensional projection images of the randomly oriented particles. These 2D images are subsequently classified, aligned, and computationally reconstructed to generate a 3D density map of the molecule.
Recent cryo-EM studies have provided unprecedented insights into the architecture of the full-length p53 tetramer. For instance, the structure of the p53 tetramer has been solved at a resolution of 13.7 Å, revealing a D2 symmetry and a hollow, skewed cube-like structure with two sizes of node-like vertices. embopress.org The larger nodes accommodate the central core domains, while the smaller nodes are formed by the juxtaposition of the N- and C-termini. embopress.org This architecture provides a structural basis for the plasticity of p55, which is essential for its ability to bind to variably spaced DNA target sequences. embopress.org
Cryo-EM has also been successfully applied to visualize p53 in complex with other proteins and DNA. For example, the structure of the p53 DNA-binding domain complexed with a nucleosome containing a p53 target DNA sequence has been determined. nih.gov These structures reveal how p53 can engage with its target DNA within the context of chromatin, providing crucial information for understanding its function as a pioneer transcription factor. nih.gov The resolution of p53 monomer and tetramer structures from human cancer cells has been achieved at approximately 4.8 Å and 7 Å, respectively, offering new insights into flexible regions and ubiquitination sites. nih.govresearchgate.net
| p53 Assembly | Resolution | Key Structural Insights |
| Full-length p53 tetramer | 13.7 Å | D2 symmetry, hollow skewed cube-like structure. embopress.org |
| p53 monomer (from cancer cells) | ~4.8 Å | Revealed new details of flexible regions. nih.govresearchgate.net |
| p53 tetramer (from cancer cells) | ~7 Å | Provided information on biologically relevant ubiquitination sites. nih.govresearchgate.net |
| p53 DNA-binding domain-nucleosome complex | Not specified | Showed how p53 binds to its target DNA on a nucleosome. nih.gov |
Small-Angle X-ray Scattering (SAXS) and Electron Microscopy for Domain Dynamics
SAXS has been employed to characterize the conformational ensembles of the full-length p53 and its fragments. For example, SAXS studies have shown that in the absence of DNA, the full-length p53 tetramer adopts an open, cross-shaped structure with loosely coupled dimers. nih.gov Upon DNA binding, the structure becomes more compact and rigidified. nih.gov SAXS data can be used to generate low-resolution models of protein structures and to validate or refine high-resolution models obtained from other techniques like X-ray crystallography or NMR.
In combination with other techniques, SAXS can provide a more complete picture of p53's structural dynamics. For instance, SAXS has been used in conjunction with NMR to characterize the structure of the p53 N-terminal transactivation domain (TAD). nih.gov The SAXS data were consistent with an unfolded chain model for the TAD, and when combined with NMR data, revealed that the proline-rich region of the TAD is stiffer and projects away from the core domain. nih.gov
Computational and Bioinformatics Approaches
In Silico Modeling of p53 Fragment Structure and Interactions
Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the structure, dynamics, and interactions of p53 fragments at an atomic level. nih.gov These in silico approaches complement experimental techniques by providing insights into dynamic processes that are often difficult to capture experimentally. A variety of computational methods, including homology modeling, docking, and molecular dynamics, have been utilized to study both wild-type and mutant p53 domains. nih.gov
Molecular dynamics simulations, for instance, can be used to model the conformational landscape of p53 fragments, such as the DNA-binding domain (DBD) or the N-terminal transactivation domain (TAD). bonvinlab.orgnih.gov By simulating the movements of atoms over time, MD can reveal the intrinsic flexibility of different regions of the protein and identify transient secondary structures or conformational states that may be important for function. bonvinlab.org For example, simulations of the p53 N-terminal peptide have been used to analyze its conformational dynamics. bonvinlab.org
Computational docking is another powerful tool for predicting the binding modes of p53 fragments with their interaction partners, such as MDM2 or DNA. nih.gov These methods can generate models of protein-protein or protein-DNA complexes, which can then be refined and validated using MD simulations. For example, computational alanine (B10760859) scanning has been used to identify key residues in the p53 peptide that are critical for its interaction with MDM2. nih.gov
Furthermore, in silico modeling is crucial for understanding the effects of mutations on p53 structure and function. By introducing mutations into the p53 structure computationally, researchers can predict how these changes might alter the protein's stability, dynamics, and interactions with other molecules. oup.com These predictions can then guide further experimental investigations into the mechanisms by which specific mutations contribute to cancer.
| Computational Method | Application to p53 Fragments | Key Findings |
| Molecular Dynamics (MD) Simulations | Studying the conformational dynamics of the p53 DBD and TAD. nih.govnih.gov | Revealed the flexibility of different domains and transient secondary structures. bonvinlab.org |
| Computational Docking | Predicting the binding of p53 fragments to MDM2 and DNA. nih.gov | Identified key residues involved in the p53-MDM2 interaction. nih.gov |
| Homology Modeling | Building models of p53 domains based on known structures. nih.gov | Provided structural frameworks for further computational analysis. |
| Computational Alanine Scanning | Identifying critical residues for protein-protein interactions. nih.gov | Confirmed the importance of Phe19, Trp23, and Leu26 for p53 binding to MDM2. nih.gov |
Information Theory-Based Prediction of p53 Binding Sites
Information theory provides a mathematical framework for quantifying the information content of DNA sequences, which can be applied to predict the binding sites of transcription factors like p53. nih.gov This approach is based on the principle that the binding sites for a specific protein are not random sequences but rather conform to a particular pattern or motif. By analyzing a set of known p53 binding sites, an information-based model can be created to represent the nucleotide preferences at each position within the binding motif. nih.gov
An advantage of information theory-based approaches is their ability to create flexible models for p53 binding. nih.gov Based on affinity data, a "binding predictor" can be constructed that mirrors the existing p53 consensus sequence definition. nih.gov This allows for the prediction of the affinity of any potential binding site for p53. nih.gov These methods have been successfully used to predict novel p53 binding sites in the human genome, many of which have been experimentally validated. nih.gov For example, one study used a molecular information theory approach to predict 16 new p53 binding sites, 15 of which were confirmed to be bound by p53 in experiments. nih.gov
Furthermore, these predictive models can be used to assess the potential impact of single nucleotide polymorphisms (SNPs) on p53 binding. nih.gov By calculating the change in the information content or predicted binding affinity caused by a SNP within a potential binding site, researchers can hypothesize whether the SNP might alter gene regulation by p53.
Analysis of Mutation Spectra and Their Functional Consequences
The analysis of p53 mutation spectra from large cancer genomics databases provides valuable insights into the functional consequences of specific mutations and the selective pressures that drive tumorigenesis. biorxiv.orgnih.gov The tumor suppressor p53 is one of the most frequently mutated genes in human cancers, with a majority of these being missense mutations located in the DNA-binding domain (DBD). nih.gov
By systematically cataloging and analyzing the types and locations of p53 mutations across different cancer types, researchers can identify mutational "hotspots," which are specific amino acid residues that are frequently mutated. frontiersin.org The prevalence of these hotspot mutations suggests that they confer a significant selective advantage to cancer cells. Functional studies have shown that many of these hotspot mutations not only lead to a loss of p53's tumor-suppressive functions but can also result in a gain of new oncogenic functions. nih.gov
High-resolution missense mutation analysis allows for the correlation of mutational data with structural and functional information. nih.gov For example, by mapping the mutation frequency onto the three-dimensional structure of the p53 DBD, it becomes evident that many hotspot mutations occur at residues that are critical for DNA binding or for maintaining the structural integrity of the protein.
Furthermore, large-scale functional assays, often referred to as "mutome" analysis, have been developed to systematically assess the functional impact of thousands of p53 mutations in parallel. nih.gov These assays typically measure the ability of each mutant to transactivate p53 target genes or to suppress cell proliferation. The results of these functional screens can then be correlated with the mutation spectra observed in tumors to better understand the functional consequences of each mutation. nih.gov This comprehensive analysis helps to distinguish driver mutations that are critical for cancer development from passenger mutations that have little or no functional impact.
| p53 Domain | Number of Unique Missense Mutants | Functional Classification of Mutants |
| Transactivation and Proline-Rich Domains | 118 | Super Trans, Functional, Partially Functional, Non-Functional biorxiv.org |
| DNA-Binding Domain | 1,065 | Super Trans, Functional, Partially Functional, Non-Functional biorxiv.org |
| Oligomerization and Regulatory Domains | 113 | Super Trans, Functional, Partially Functional, Non-Functional biorxiv.org |
Animal Models in p53 Fragment Research
Animal models, particularly murine models, have been indispensable in elucidating the complex in vivo functions of the p53 tumor suppressor and its various fragments. These models allow for the investigation of p53-mediated pathways in a systemic context, offering insights that are not possible through in vitro studies alone. Genetically engineered mice have been central to understanding the physiological roles of different p53 domains, while xenograft models provide a platform for studying the effects of p53 fragments on human tumors in a living organism. Furthermore, sophisticated conditional systems have enabled researchers to dissect the temporal and tissue-specific functions of p53.
Genetically Engineered Mouse Models (e.g., Knockout Mice)
Genetically engineered mouse models (GEMMs) have provided definitive evidence for the critical role of p53 in tumor suppression. nih.gov The earliest of these models, the p53 knockout mice, were generated by inactivating the p53 gene in the germline. nih.gov These mice are viable, indicating that p53 is largely dispensable for normal development, but they exhibit a profound predisposition to cancer. nih.gov
Mice completely lacking p53 (p53-/- or null) develop tumors with 100% penetrance, typically succumbing to cancer within 4.5 to 6 months of age. nih.govnih.gov The tumor spectrum in these mice consists predominantly of lymphomas and sarcomas. nih.gov Mice with one functional copy of the p53 gene (p53+/- or heterozygous) also have an increased cancer risk, though with a longer latency, with about half developing tumors by 18 months. nih.gov These models have been invaluable for studying the consequences of complete p53 loss.
Beyond simple knockouts, a variety of "knock-in" mouse models have been developed to explore the function of specific p53 fragments and mutations. nih.gov For instance, humanized p53 knock-in (HUPKI) mice have been created where parts of the murine p53 gene are replaced with human sequences containing specific cancer-associated mutations. nih.gov These models have been instrumental in demonstrating that some p53 mutations are not simply loss-of-function but confer a "gain-of-function" that actively promotes cancer. nih.gov Other knock-in models have targeted specific domains of p53, such as those involved in post-translational modifications, to dissect their contribution to tumor suppression. nih.gov For example, a mouse model with mutations in three lysine (B10760008) residues (p533KR/3KR) showed that while processes like apoptosis and cell-cycle arrest were impaired, the mutant p53 could still suppress spontaneous tumor formation, highlighting the importance of other p53 functions like metabolic regulation. nih.gov
| Mouse Model | Genetic Alteration | Key Phenotype | Median Tumor-Free Survival | Primary Tumor Types |
|---|---|---|---|---|
| p53 Null (p53-/-) | Complete knockout of the p53 gene | Highly susceptible to spontaneous tumors | ~4.5 months nih.gov | Lymphomas, Sarcomas nih.gov |
| p53 Heterozygous (p53+/-) | One functional p53 allele | Increased susceptibility to spontaneous tumors | ~18 months nih.gov | Osteosarcomas, Soft-tissue sarcomas, Lymphomas |
| p533KR/3KR | Knock-in mutation of three lysine residues | Resistant to early-onset spontaneous tumors despite lacking apoptosis and cell-cycle arrest capabilities nih.gov | Not specified | Not specified |
| Humanized p53 Knock-in (HUPKI) | Murine p53 exons replaced with human sequences containing specific mutations | Models human tumor-derived p53 mutations and demonstrates gain-of-function activities nih.gov | Varies with specific mutation | Varies with specific mutation |
Tumor Xenograft Models to Study p53 Fragment Effects
Tumor xenograft models, which involve the transplantation of human cancer cells or tissues into immunodeficient mice, are a cornerstone of preclinical cancer research. nih.govnih.gov These models are particularly useful for assessing the therapeutic potential of agents that target the p53 pathway and for studying the behavior of human tumors with different p53 statuses in an in vivo environment. researchgate.net
In these models, human cancer cell lines or patient-derived tumor xenografts (PDTX) are implanted into mice, often strains like athymic nude or NOD/SCID mice, which lack a fully functional immune system to prevent rejection of the human tissue. nih.gov This allows for the growth of human tumors in a living organism, providing a platform to test the efficacy of treatments that may rely on the p53 status of the cancer cells. researchgate.net
Research using xenograft models has shown that the p53 status of the implanted tumor can significantly influence its response to therapy. For example, tumors with wild-type p53 may be more sensitive to treatments that aim to activate the p53 pathway, such as MDM2 inhibitors. researchgate.net Conversely, tumors with mutant p53 may be resistant to conventional therapies, and xenograft models are being used to test novel strategies to reactivate mutant p53 or target its gain-of-function activities. researchgate.net
The choice of the host mouse strain can also influence the growth and characteristics of the xenografted tumor. nih.gov The tumor stroma, which is composed of host mouse cells, plays a critical role in tumor growth, and different mouse strains can provide different microenvironments. nih.gov This highlights the importance of selecting appropriate host strains for xenograft studies to accurately model the human disease.
| Xenograft Type | p53 Status | Research Application | Key Findings |
|---|---|---|---|
| Cell line-derived xenograft (CDX) | Wild-type p53 | Testing p53-activating therapies (e.g., MDM2/MDMX inhibitors) researchgate.net | Can show sensitivity to therapies that stabilize and activate p53. researchgate.net |
| Patient-derived tumor xenograft (PDTX) | Mutant p53 | Evaluating therapies targeting mutant p53; studying drug resistance. nih.govresearchgate.net | Mutations in p53 can correlate with resistance to certain chemotherapies. nih.gov |
| Orthotopic Xenograft | Varies | Modeling tumor growth in the correct anatomical location to study invasion and metastasis. nih.gov | Maintains histological and invasive characteristics of the original tumor. nih.gov |
Conditional Inactivation and Reactivation Systems for p53 Fragment Function
To overcome the limitations of traditional knockout models, such as embryonic lethality in some genetic contexts and the inability to study gene function in a tissue-specific or time-dependent manner, conditional systems have been developed. nih.gov These models allow for the inactivation or reactivation of p53 in specific cell types or at particular stages of development or disease progression.
The most widely used system for conditional inactivation is the Cre-LoxP system. In this system, a target gene, such as p53, is flanked by LoxP sites ("floxed"). nih.gov These mice are then crossed with mice that express Cre recombinase, an enzyme that recognizes and excises the DNA between the LoxP sites, under the control of a tissue-specific or inducible promoter. nih.govresearchgate.net This allows for the deletion of p53 in a specific organ, for example, the mammary gland, to study its role in breast cancer. nih.gov
Conversely, systems have also been developed to study the effects of p53 reactivation. These "switchable" models allow researchers to turn p53 expression back on in established tumors. nih.govnih.gov Studies using these models have demonstrated that restoring p53 function can lead to tumor regression, providing a strong rationale for the development of p53-reactivating therapies. nih.gov These systems have been crucial in showing that the continuous inactivation of p53 is often required for tumor maintenance. nih.govresearchgate.net
These advanced models have provided deep insights into the context-dependent roles of p53. For instance, they have helped to show that the cellular response to p53 activation—be it apoptosis, cell-cycle arrest, or senescence—is highly dependent on the cell type and the nature of the stress signal. nih.gov
| System | Mechanism | Application in p53 Research | Key Insights |
|---|---|---|---|
| Cre-LoxP Conditional Knockout | Cre recombinase excises a "floxed" p53 allele in a tissue-specific or inducible manner. nih.gov | Studying the role of p53 loss in specific tissues to model different types of cancer. nih.gov | Revealed the role of p53 in suppressing epithelial cancers like breast cancer. nih.gov |
| Temporally Regulatable "Switchable" p53 | Allows for the controlled reactivation of p53 expression in existing tumors. nih.gov | Investigating the therapeutic potential of restoring p53 function. nih.gov | Demonstrated that p53 restoration can lead to tumor regression, indicating its role in tumor maintenance. nih.govresearchgate.net |
| p53 Reporter Mice | Knock-in of reporter genes (e.g., GFP) into p53 target gene loci (e.g., p21). nih.gov | Visualizing p53 activity in real-time at the single-cell level in vivo. nih.gov | Allows for the study of cell fate decisions (apoptosis vs. cell cycle arrest) in response to p53 activation. nih.gov |
Conceptual Therapeutic Strategies Targeting P53 Fragments Pre Clinical Focus
Strategies for Reactivating Mutant p53 Fragments
A primary goal in targeting mutant p53 is to reactivate its latent tumor-suppressive functions. Preclinical research has explored various strategies to achieve this, primarily focusing on the discovery of small molecules that can interact with mutant p53 and restore its wild-type conformation and activity.
Many p53 mutations are missense mutations that result in single amino acid changes, leading to a destabilized protein that can no longer effectively bind to DNA. researchgate.net A promising therapeutic approach involves the use of "pharmacological chaperones," small molecules that can bind to these unstable mutant p53 proteins and restore their correct three-dimensional structure, thereby reinstating their tumor-suppressive functions. baudlab.co.uk
One of the most extensively studied molecules in this class is APR-246 (eprenetapopt) , a methylated derivative of PRIMA-1. nih.gov Preclinical studies have shown that APR-246 can covalently modify mutant p53, leading to the restoration of its wild-type conformation and subsequent induction of apoptosis in cancer cells. researchgate.net This reactivation of mutant p53 by APR-246 has been observed across a wide range of p53 mutations. researchgate.net
Another notable example is rezatapopt (B12378407) (PC14586) , a small molecule specifically designed to target the p53 Y220C mutation. This particular mutation creates a surface pocket that destabilizes the protein. baudlab.co.ukaacrjournals.org Rezatapopt is designed to fit into this pocket, stabilizing the mutant p53 protein and restoring its wild-type function. aacrjournals.org Preclinical data have demonstrated that rezatapopt can reactivate the p53 transcriptional program, leading to tumor growth inhibition in xenograft models. aacrjournals.org
Other compounds have also been identified that target specific p53 mutations. For instance, PK083 and PK5174 have been developed to target the Y220C mutant p53, while NSC319726 has shown activity against the R175H mutant p53. researchgate.net The development of these mutation-specific compounds highlights a personalized approach to cancer therapy based on the specific p53 mutation present in a tumor.
| Compound | Target Mutation(s) | Preclinical Findings |
| APR-246 (eprenetapopt) | Broad range of mutant p53 | Covalently modifies mutant p53, restores wild-type conformation, and induces apoptosis. researchgate.net |
| Rezatapopt (PC14586) | p53 Y220C | Binds to a mutation-induced pocket, stabilizes the protein, and restores transcriptional activity. aacrjournals.org |
| PK083 and PK5174 | p53 Y220C | Designed to target and stabilize the Y220C mutant. researchgate.net |
| NSC319726 | p53 R175H | Shows activity against the R175H mutant. researchgate.net |
The accumulation of high levels of mutant p53 protein is a hallmark of many cancers and is crucial for its "gain-of-function" activities. nih.gov Therefore, strategies aimed at modulating the stability of these mutant p53 fragments are being actively pursued in preclinical settings.
The stability of mutant p53 is regulated by a complex interplay of molecular chaperones and E3 ubiquitin ligases. frontiersin.org Molecular chaperones, such as Heat Shock Protein 70 (HSP70) and Heat Shock Protein 90 (HSP90), play a significant role in stabilizing mutant p53 and protecting it from degradation. frontiersin.orgnih.govplos.org Preclinical studies have shown that inhibiting these chaperones can lead to the degradation of mutant p53. For example, HSP90 inhibitors have been shown to promote the degradation of mutant p53. frontiersin.org
The E3 ubiquitin ligase MDM2, a key negative regulator of wild-type p53, is also involved in the regulation of some p53 mutants. nih.govplos.org However, the interaction between MDM2 and mutant p53 is often altered, leading to reduced degradation and subsequent accumulation of the mutant protein. nih.gov Similarly, the E3 ligase CHIP has been identified as playing a role in the degradation of misfolded p53. nih.govplos.org
Compounds that interfere with the protective chaperone machinery or enhance the activity of E3 ligases towards mutant p53 are of therapeutic interest. For instance, some studies have focused on developing molecules that can disrupt the interaction between mutant p53 and the chaperone machinery, thereby promoting its degradation.
| Regulatory Protein | Role in Mutant p53 Stability | Therapeutic Strategy |
| HSP70 | Stabilizes mutant p53 | Inhibition to promote degradation. nih.govplos.org |
| HSP90 | Protects mutant p53 from degradation | Inhibition to promote degradation. frontiersin.org |
| MDM2 | Reduced degradation of some mutants | Enhance MDM2-mediated degradation. nih.govplos.org |
| CHIP | Involved in misfolded p53 degradation | Enhance CHIP-mediated degradation. nih.govplos.org |
Targeting p53 Fragment-Protein Interactions
In cancers where p53 is not mutated but its function is suppressed, targeting the proteins that regulate p53 activity is a key therapeutic strategy. This often involves disrupting the interactions between p53 and its negative regulators.
In many tumors with wild-type p53, its tumor-suppressive function is inhibited by the overactivity of its primary negative regulators, MDM2 and its homolog MDMX. researchgate.net Both MDM2 and MDMX can bind to the N-terminal transactivation domain of p53, thereby inhibiting its activity. nih.gov MDM2 also functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation. nih.gov Therefore, small molecules that can block the interaction between p53 and MDM2/MDMX are of great interest.
The Nutlins are a well-known class of MDM2 inhibitors. acs.org One of the most potent and selective members of this family is RG7112 . aacrjournals.orgsemanticscholar.orgaacrjournals.org Preclinical studies have demonstrated that RG7112 binds to MDM2 with high affinity, preventing its interaction with p53. aacrjournals.orgsemanticscholar.orgaacrjournals.org This leads to the activation of the p53 pathway, resulting in cell-cycle arrest and apoptosis in cancer cells with wild-type p53. aacrjournals.orgsemanticscholar.orgaacrjournals.orgresearchgate.net In preclinical models, RG7112 has shown potent antitumor activity against various solid tumors. aacrjournals.orgsemanticscholar.orgaacrjournals.org
While MDM2 inhibitors like the Nutlins are effective, they are less active against MDMX. aacrjournals.orgsemanticscholar.orgaacrjournals.org This has led to the development of MDMX inhibitors, such as SJ-172550 , and dual inhibitors of both MDM2 and MDMX. nih.govnih.gov The stapled peptide ALRN-6924 is an example of a dual inhibitor that has entered clinical trials. nih.gov Computational studies have also suggested that existing drugs, like the selective estrogen receptor modulator ormeloxifene and the small molecule protoporphyrin IX (PpIX) , may act as dual inhibitors of the p53-MDM2/MDMX interactions. nih.gov
| Compound/Class | Target(s) | Preclinical Findings |
| Nutlins (e.g., RG7112) | MDM2 | High-affinity binding to MDM2, activation of p53 pathway, induction of apoptosis, and tumor regression in xenograft models. aacrjournals.orgsemanticscholar.orgaacrjournals.orgresearchgate.net |
| SJ-172550 | MDMX | Kills cells over-expressing MDMX by reversibly binding to it. nih.gov |
| ALRN-6924 | MDM2 and MDMX | A stapled peptide that acts as a dual antagonist. nih.gov |
| Ormeloxifene | MDM2 and MDMX | Identified through molecular docking studies as a potential dual inhibitor. nih.gov |
| Protoporphyrin IX (PpIX) | MDM2 and MDMX | Shown in vitro to be a dual inhibitor. nih.gov |
In addition to inhibiting negative regulators, another therapeutic strategy is to stabilize the interactions of p53 with its positive regulators. The 14-3-3 proteins are a family of highly conserved regulatory molecules that can bind to p53 and enhance its tumor suppressor activity. nih.gov Therefore, small molecules that can act as "molecular glues" to stabilize the p53-14-3-3 protein-protein interaction (PPI) are being explored. mdpi.com
Approaches Utilizing p53 Fragments for Therapeutic Intervention
Development of Stapled Peptides and Peptide Mimetics
The development of stapled peptides and their mimetics represents a significant advancement in strategies to modulate the p53 pathway. These synthetic molecules are designed to mimic the alpha-helical structure of the p53 transactivation domain, which is crucial for its interaction with negative regulators like MDM2 and MDMX. By stabilizing this helical conformation, stapled peptides exhibit improved proteolytic resistance and cell permeability compared to their linear counterparts. thno.org
A notable example in preclinical development is ATSP-7041, a stapled peptide designed as a dual inhibitor of both MDM2 and MDMX. nih.gov In preclinical studies, ATSP-7041 has demonstrated the ability to bind to both MDM2 and MDMX with nanomolar affinities. nih.gov This dual inhibition is critical as overexpression of either MDM2 or MDMX can lead to the suppression of p53 activity. In cellular assays, ATSP-7041 has shown submicromolar activity in cancer cell lines, even in the presence of serum, indicating its potential for efficacy in a physiological environment. nih.gov Furthermore, in vivo studies using human tumor xenograft models have shown that ATSP-7041 can effectively suppress tumor growth. researchgate.net This anti-tumor activity is linked to the on-target mechanism of p53 activation, as evidenced by the increased expression of p21, a downstream target of p53. researchgate.net
Another innovative approach involves the creation of bicyclic stapled peptides, such as p53-16. This peptide, which combines all-hydrocarbon and lactam stapling strategies, has shown enhanced α-helicity and proteolytic stability. rhhz.net Preclinical data indicates that p53-16 can bind to both MDM2 and MDMX with nanomolar affinity and can penetrate cell membranes to selectively inhibit the activity of tumor cells by activating the p53 pathway. rhhz.net
Peptide mimetics are also being explored to overcome the limitations of natural peptides. These include molecules like dimeric benzodiazepines, which have been investigated for their potential to overcome p53-dependent drug resistance. mdpi.com Preclinical studies with these compounds have shown that they can inhibit proliferation and induce cell death in cancer cell lines, irrespective of their p53 status. mdpi.com
| Compound | Target(s) | Key Preclinical Findings | Reference |
|---|---|---|---|
| ATSP-7041 | MDM2/MDMX | Binds to MDM2 and MDMX with nanomolar affinities; demonstrates submicromolar cellular activity; suppresses tumor growth in xenograft models; leads to a 12- to 19-fold increase in p21 mRNA levels 8 hours post-dose in vivo. | nih.govresearchgate.net |
| p53-16 | MDM2/MDMX | Bicyclic stapled peptide with improved α-helicity and proteolytic stability; shows nanomolar binding affinity for MDM2 and MDMX; penetrates cell membranes and selectively inhibits tumor cell activity in vitro. | rhhz.net |
| Dimeric Benzodiazepines | p53-independent mechanisms | Inhibit proliferation and induce cell death in cancer cell lines regardless of p53 status. | mdpi.com |
Exploration of Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality designed to harness the cell's own protein disposal system to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule with one end that binds to a target protein and another end that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. researchgate.netaacrjournals.org
In the context of p53, PROTACs are being developed to target its negative regulators, primarily MDM2. By degrading MDM2, these PROTACs can lead to the stabilization and activation of p53. researchgate.net A preclinical study focused on the development of MDM2-targeting PROTACs for bone regeneration demonstrated the potential of this approach. researchgate.net In this research, a library of MDM2-PROTACs was synthesized by linking Nutlin-3, an MDM2 inhibitor, with ligands for the CRBN E3 ligase. researchgate.net Through a screening process, specific PROTACs, namely CL144 and CL174, were identified as having potent MDM2 degradation efficiency and a significant inductive effect on biomineralization in human bone marrow-derived stem cells. researchgate.net
The preclinical development of PROTACs, however, is not without its challenges. These large and complex molecules often face issues with pharmacokinetics and biodistribution, including poor bioavailability and rapid clearance. drugdiscoverytrends.comwuxiapptec.com Overcoming these hurdles is a key focus of ongoing research to translate the promise of PROTACs into effective therapies.
| PROTAC | Target | E3 Ligase Ligand | Key Preclinical Findings | Reference |
|---|---|---|---|---|
| CL144 | MDM2 | CRBN | Potent MDM2 degradation efficiency; robust inductive effect on biomineralization in human bone marrow-derived stem cells. | researchgate.net |
| CL174 | MDM2 | CRBN | Potent MDM2 degradation efficiency; robust inductive effect on biomineralization in human bone marrow-derived stem cells. | researchgate.net |
Engineered Antibodies and Single Chain Fv Fragments for p53 Modulation
Engineered antibodies and their fragments, such as single-chain variable fragments (scFvs), offer a highly specific approach to targeting components of the p53 pathway. These biologics can be designed to recognize specific p53 mutants or to modulate the interactions between p53 and its regulatory proteins.
One preclinical strategy has focused on developing monoclonal antibodies that can specifically target hotspot p53 mutations. For instance, monoclonal antibodies have been developed against the p53 E285K mutant, with no cross-reactivity to wild-type p53. nih.gov A significant challenge in using antibodies to target intracellular proteins like p53 is their large size, which limits their ability to cross the cell membrane. To address this, these anti-p53 E285K antibodies were delivered using lipid nanoparticles encapsulating the DNA plasmids that express the antibody chains. nih.gov In preclinical models, these antibodies were shown to enrich in tumors following intramuscular injection with electroporation of the DNA plasmids. nih.gov
The versatility of antibody fragments allows for their use as delivery vehicles for therapeutic payloads. For example, scFv fragments have been engineered to deliver p53 C-terminal peptides into cancer cells, aiming to restore p53 function. The intrinsic ability of certain antibodies to penetrate living cells and localize to the nucleus makes their scFv fragments ideal candidates for this purpose.
Gene-Based Modalities and Their Pre-clinical Applications
Conditional Gene Transfer of Wild-Type p53 Fragments in Model Systems
Conditional gene transfer provides a powerful tool in preclinical research to study the function of wild-type p53 and its fragments in a spatially and temporally controlled manner. This is often achieved through the use of genetically engineered mouse models.
A key approach involves the use of knock-in mouse models where the endogenous p53 allele is replaced with a mutant version that mimics common human p53 hotspot mutations, such as p53R172H (corresponding to human p53R175H) and p53R270H (corresponding to human p53R273H). nih.govfrontiersin.org These models have been instrumental in providing in vivo evidence for the gain-of-function activities of mutant p53. Tumors that develop in these mice often exhibit a more aggressive phenotype with a higher metastatic capacity compared to tumors in p53-null mice, highlighting the oncogenic roles of these specific p53 mutations. nih.govfrontiersin.org
Another sophisticated model allows for the conversion of a wild-type p53 allele to a mutant p53 allele in a Cre-recombinase-mediated fashion. youtube.com This enables researchers to induce the expression of mutant p53 in specific cells or tissues at a desired time point, providing a more accurate representation of sporadic tumor development. These models are invaluable for studying the interactions between mutant p53-expressing cells and the surrounding wild-type microenvironment. youtube.com
RNA Interference (RNAi) and Antisense Oligonucleotides for p53 Fragment Modulation
RNA interference (RNAi) and antisense oligonucleotides are technologies that can be used to specifically downregulate the expression of target genes, including those within the p53 pathway.
Antisense oligonucleotides have also been investigated for their potential to modulate p53 expression. However, preclinical studies have yielded mixed results. One study examining a phosphorothioate (B77711) antisense oligonucleotide targeting exon 10 of the TP53 gene and a chimeric oligonucleotide targeting the translation initiation codon found that neither was able to specifically suppress p53 protein production in a cell-free system or in human pancreatic cancer cell lines. nih.gov While antiproliferative effects were observed, they were not dependent on the p53 status of the cells and were also seen with control oligonucleotides, suggesting off-target effects. nih.gov
Combination Strategies Involving p53 Fragment Modulation in Pre-clinical Models
Combining p53-targeted therapies with other anticancer agents is a promising strategy to enhance efficacy and overcome resistance. Preclinical models are essential for identifying synergistic combinations and elucidating their underlying mechanisms.
One preclinical study highlighted a novel two-drug combination for cancers with p53 mutations. This strategy involves the use of the thymidine (B127349) analog trifluorothymidine (TAS102) in combination with a PARP inhibitor. ecancer.org The rationale is that p53-mutant cancer cells accumulate DNA breaks after the incorporation of thymidine analogs. The addition of a PARP inhibitor, which blocks a key DNA repair pathway, enhances this DNA damage and leads to cancer cell death. ecancer.org This combination was shown to inhibit the growth of colon and pancreatic cancers in preclinical models, including patient-derived tumor xenografts. ecancer.org
Gene therapy approaches involving the delivery of wild-type p53 are also being explored in combination with conventional cancer treatments. Preclinical and clinical reports suggest that combining p53 gene therapy with chemotherapy or radiotherapy can effectively control disease progression. mdpi.com The introduction of wild-type p53 can sensitize tumor cells to these treatments. For instance, wild-type p53 has been shown to repress the expression of multidrug resistance genes, potentially reversing chemotherapy resistance. mdpi.com
| Combination Strategy | Mechanism of Action | Preclinical Model | Key Findings | Reference |
|---|---|---|---|---|
| Trifluorothymidine (TAS102) + PARP Inhibitor | Enhancement of DNA damage in p53-mutant cells. | Patient-derived tumor xenografts (colon and pancreatic cancer) | Inhibited tumor growth. | ecancer.org |
| p53 Gene Therapy + Chemotherapy/Radiotherapy | Sensitization of tumor cells to conventional therapies; repression of multidrug resistance genes. | Tumor xenograft models | Improved control of disease progression. | mdpi.com |
Diagnostic and Prognostic Research Applications of P53 Fragments
Mutation Analysis of TP53 Gene Fragments in Disease Characterization
The TP53 gene is one of the most frequently mutated genes in human cancers, making the analysis of its fragments a cornerstone of molecular pathology research. cancer.gov Mutations within this gene can disrupt the tumor suppressor functions of the p53 protein, contributing to oncogenesis and cancer progression. nih.govmdpi.com
Research has focused on identifying mutation patterns within specific fragments of the TP53 gene, particularly the DNA-binding domain (DBD), which spans exons 5 through 8. nih.govresearcher.life This region is a hotspot for mutations, with a significant percentage of identified point mutations occurring here. researcher.life For instance, in a study of glioma patients, 42% of the 19 identified TP53 point mutations were located in the DNA binding region. researcher.life Computational analysis predicted that the majority of these mutations were likely to be damaging to the protein's function. researcher.life
The prevalence and type of TP53 mutations often correlate with the aggressiveness of the disease. In plasma cell dyscrasias, for example, TP53 mutations are rare in multiple myeloma at diagnosis (3%) but increase significantly in more aggressive forms like primary plasma cell leukemia (25%) and secondary plasma cell leukemia (20%). nih.gov This suggests that mutations in TP53 fragments are not just initiators of cancer but also markers of disease progression. nih.gov The most common types of mutations found are missense mutations, which result in a single amino acid change in the p53 protein. nih.gov
Comprehensive analyses, such as those conducted through The Cancer Genome Atlas (TCGA), have examined TP53 mutations across numerous cancer types. nih.gov These large-scale studies confirm that the frequency of TP53 mutations varies widely among different cancers, with some, like ovarian cancer, having an incidence of over 90%. nih.gov The data also show that tumors with TP53 mutations often exhibit enhanced chromosomal instability. nih.gov
Table 1: Prevalence of TP53 Mutations in Different Plasma Cell Dyscrasias
| Disease Stage/Type | Number of Patients Analyzed | Patients with TP53 Mutation | Mutation Prevalence (%) |
| Multiple Myeloma (at diagnosis) | 129 | 4 | 3% |
| Primary Plasma Cell Leukemia | 24 | 6 | 25% |
| Secondary Plasma Cell Leukemia | 10 | 2 | 20% |
Data sourced from a study on plasma cell dyscrasias, indicating that the frequency of TP53 mutations increases with disease aggressiveness. nih.gov
Detection of p53 Fragment Protein Levels and Conformation in Research Settings
Beyond the genetic level, the analysis of p53 protein fragments and their conformation is a crucial area of research. While a TP53 gene mutation is informative, the resulting protein's structure and expression level ultimately determine its functional status. nih.gov Research settings employ various techniques to detect and characterize these protein fragments.
Mass cytometry is one such advanced method that allows for the simultaneous measurement of multiple parameters in single cells. nih.gov This technique can be used to detect the expression of p53 protein and its post-translational modifications, providing a detailed picture of the p53 signaling pathway within individual cancer cells. nih.gov
Spectrophotometry offers a non-invasive, optical-based method to analyze the different conformational states of the p53 protein. researchgate.net Research has demonstrated the ability to distinguish between wild-type, denatured, and oxidized p53 states by observing variations in light absorption. researchgate.net This is significant because changes in p53 conformation can impair its function even without a corresponding gene mutation. researcher.liferesearchgate.net For instance, wild-type p53 can accumulate in a "mutant-like" conformation, rendering it inactive. researcher.life
Another innovative research tool is the Protein Conformational Array ELISA. This method uses a panel of antibodies that recognize different linear epitopes across the entire p53 molecule to quantitatively describe its higher-order structure. researcher.life Initial studies using this technique have shown that in lung cancer cells, not only is the level of p53 significantly increased, but its conformation is also altered compared to the wild-type protein. researcher.life
The detection of different p53 protein isoforms, which are variants of the p53 protein produced through mechanisms like alternative splicing, is also an important research focus. nih.govresearchgate.net These isoforms can have different biological functions, and their expression patterns are often deregulated in tumors. nih.gov Western blotting, using a panel of specific anti-p53 antibodies, is a common method to identify these isoforms based on their distinct molecular weights and recognition patterns. researchgate.net
Table 2: Research Methodologies for p53 Protein Fragment Analysis
| Methodology | Principle | Key Findings/Applications in Research |
| Mass Cytometry | Measures up to 50 parameters per cell using metal-tagged antibodies. | Enables single-cell resolution of p53 expression and its signaling pathway proteins. nih.gov |
| Spectrophotometry | Analyzes variations in light absorption to detect protein conformational states. | Can distinguish between wild-type, denatured, and oxidized p53 conformations. researchgate.net |
| Protein Conformational Array ELISA | Uses a panel of antibodies to map the surface epitopes and describe the higher-order structure. | Has shown that p53 conformation is altered in lung cancer cells compared to wild-type. researcher.life |
| Western Blotting | Separates proteins by molecular weight and uses antibodies for detection. | Identifies different p53 protein isoforms based on their size and antibody recognition patterns. researchgate.net |
Biomarker Discovery for Disease Susceptibility and Progression (Conceptual)
Conceptually, fragments of both the TP53 gene and the p53 protein hold immense promise as biomarkers for assessing disease susceptibility, prognosis, and progression. nih.gov A biomarker is a measurable indicator of a biological state or condition, and p53's central role in preventing cancer makes its status a powerful indicator. mdpi.com
Mutations in the TP53 gene are linked to an increased risk of developing various cancers. oup.com Specific polymorphisms (common variations in the DNA sequence) within the TP53 gene have been associated with lung cancer susceptibility. oup.com Therefore, analyzing these genetic fragments could, in theory, help identify individuals at a higher risk for certain malignancies.
The expression level and mutational status of p53 fragments are also powerful prognostic indicators. Overexpression of p53 protein, often a surrogate marker for an underlying TP53 missense mutation, is frequently used in pathology to assess cancer risk and progression. mdpi.com In ulcerative colitis, for example, overexpression of p53 in the colonic epithelium is considered a biomarker that can predict the risk of malignant transformation. mdpi.com Similarly, in prostate cancer, p53 immunoreactivity has been linked to shorter progression-free intervals. nih.gov
Different p53 isoforms have also emerged as potential biomarkers. nih.gov The expression profiles of these isoforms have been correlated with different cancer types and patient outcomes. For example, high expression of the p53β isoform is associated with a good prognosis in clear-cell renal cell carcinoma, while elevated levels of Δ133p53 have been linked to poorer outcomes in several cancers, including glioblastoma and melanoma. nih.gov This suggests that a detailed analysis of the p53 isoform landscape could provide nuanced prognostic information.
Table 3: Conceptual Applications of p53 Fragments as Biomarkers
| Biomarker Type | Analyte | Conceptual Application | Examples from Research |
| Susceptibility | TP53 gene polymorphisms | Identify individuals with a predisposition to certain cancers. | Specific TP53 polymorphisms are associated with increased lung cancer risk. oup.com |
| Progression | TP53 gene mutations | Monitor disease advancement and aggressiveness. | Increased frequency of TP53 mutations is seen in advanced plasma cell leukemia compared to early-stage multiple myeloma. nih.gov |
| Prognosis | p53 protein overexpression | Predict patient outcomes and recurrence likelihood. | p53 overexpression in ulcerative colitis-associated dysplasia indicates a higher risk of malignancy. mdpi.com |
| Prognosis | p53 protein isoforms | Refine prognostic assessments based on specific isoform expression. | High p53β expression is linked to good prognosis in renal cell carcinoma; high Δ133p53 is linked to poor prognosis in melanoma. nih.gov |
Development of Novel Biosensing Methodologies for p53 Fragment Detection (Research Focus)
The clinical and research potential of p53 fragments as biomarkers has spurred the development of novel, highly sensitive biosensing technologies focused on their detection. mdpi.com Traditional methods like sequencing can be time-consuming and costly, creating a need for rapid, low-cost, and efficient alternatives. mdpi.comnih.gov
One area of active research is the development of DNA-based electrochemical biosensors. mdpi.com These sensors often use a gold electrode with self-assembled, hairpin-shaped DNA probes. When the target TP53 gene fragment is present, it hybridizes with the probe, causing a structural change that results in a detectable electrochemical signal. mdpi.com Research has shown that such sensors can achieve a low detection limit and can effectively distinguish between a normal sequence and one with a single nucleotide polymorphism (SNP). mdpi.com
Optical biosensors, particularly those based on surface plasmon resonance (SPR), represent another promising research frontier. nih.govnih.gov SPR-based systems detect changes in the refractive index at the surface of a sensor chip where DNA probes are immobilized. nih.gov When target DNA fragments from a sample bind to these probes, the change is measured in real-time. researchgate.net A novel approach within this category utilizes localized surface plasmon resonance (LSPR) with silver nanoparticles to detect TP53 mutations. nih.gov This LSPR biosensor was able to discriminate between wild-type and mutant p53 DNA sequences with a detection limit of 10 nM. nih.gov
These developing technologies offer several advantages over current methods, including the potential for label-free detection (not requiring fluorescent tags), lower costs, and increased speed, which could make genetic mutation analysis more accessible for research and future clinical applications. nih.govnih.gov
Future Directions and Emerging Research Avenues for P53 Tumor Suppressor Fragments
Deeper Understanding of p53 Fragment Dynamics and Allosteric Regulation
The tumor suppressor protein p53 is a highly dynamic and flexible molecule, and its fragments are subject to complex allosteric regulation. nih.gov Future research will delve deeper into the conformational dynamics that govern the function of p53 fragments. The protein consists of a thermodynamically unstable DNA-binding domain surrounded by intrinsically disordered domains that regulate its activity. nih.gov This inherent instability and disorder allow for a high degree of flexibility, enabling p53 to interact with a wide array of binding partners and facilitating a rapid on/off switch for its functions. nih.gov
A key area of investigation is the role of the C-terminal domain (CTD) in allosteric regulation. It has been proposed that in its unmodified state, the CTD can "lock" the p53 molecule in a latent conformation, preventing it from binding to DNA. nih.gov Post-translational modifications of the CTD, such as phosphorylation and acetylation, are thought to shift the conformational equilibrium towards an active, DNA-binding state. nih.govnih.gov Understanding these allosteric mechanisms is critical for developing small molecules that can stabilize specific conformations of p53 fragments to modulate their activity. nih.gov
Table 1: Investigational Approaches for p53 Fragment Dynamics and Allostery
| Research Avenue | Methodologies | Key Objectives |
|---|---|---|
| Conformational Ensemble Analysis | Molecular Dynamics Simulations, NMR Spectroscopy | To characterize the different conformational states of p53 fragments and understand the transitions between them. |
| Allosteric Network Mapping | Computational Modeling, Network Analysis | To identify the pathways of communication between different domains of p53 and how these are affected by mutations or binding partners. nih.govacs.org |
| Post-Translational Modification Effects | In vitro biochemical assays, Mass Spectrometry | To determine how modifications like phosphorylation and acetylation influence the structure and allosteric regulation of p53 fragments. nih.gov |
Identification of Novel p53 Fragment-Regulated Pathways beyond Canonical Functions
While the canonical functions of p53 in inducing apoptosis, cell cycle arrest, and senescence are well-established, recent research has unveiled a host of non-canonical roles that are equally important for tumor suppression. nih.govnih.gov Future studies will continue to identify and characterize these novel pathways regulated by p53 fragments.
One of the most significant areas of emerging research is the role of p53 in regulating cellular metabolism. nih.govfrontiersin.org It is now clear that p53 can influence glycolysis, oxidative phosphorylation, and the metabolism of fatty acids and amino acids. frontiersin.orgelsevierpure.com For example, certain p53 fragments can regulate the expression of genes involved in metabolic pathways, thereby reprogramming cellular metabolism to counter tumorigenesis. frontiersin.org
Another critical non-canonical function of p53 is its involvement in various forms of programmed cell death beyond apoptosis. nih.govsemanticscholar.org These include caspase-independent apoptosis, ferroptosis, and necroptosis. nih.govsemanticscholar.org p53 can induce these alternative cell death pathways through the transcriptional regulation of specific target genes or through direct protein-protein interactions. nih.gov Understanding how different p53 fragments contribute to these non-canonical cell death mechanisms could open up new therapeutic avenues for cancers that are resistant to conventional apoptosis-inducing therapies. nih.govsemanticscholar.org
Furthermore, p53 fragments have been implicated in regulating autophagy, a cellular process of self-digestion that can have both pro-tumorigenic and anti-tumorigenic roles. nih.gov The dual role of p53 in autophagy is complex, with some studies showing it can initiate autophagy through transcriptional activation of pro-autophagy genes, while others suggest it can inhibit autophagy through transcription-independent mechanisms. nih.gov
Rational Design of Highly Specific and Potent p53 Fragment Modulators
The development of small molecules that can modulate the activity of p53 fragments holds immense therapeutic promise. Rational drug design approaches are being increasingly employed to create highly specific and potent modulators that can either activate wild-type p53 or restore the function of mutant p53. nih.govnih.gov
A major strategy involves the design of inhibitors that block the interaction between p53 and its negative regulator, MDM2. nih.govnih.gov The Nutlin family of compounds, for instance, are cis-imidazoline small molecules that have been optimized to potently and selectively inhibit the p53-MDM2 interaction, leading to p53 activation and tumor cell growth inhibition. nih.gov Further development in this area focuses on creating next-generation inhibitors with improved pharmacological properties. acs.org
Another exciting avenue is the design of molecules that can reactivate mutant p53. Some small molecules, like CP-31398, have been shown to restore a wild-type conformation to certain p53 mutants, thereby reinstating their tumor-suppressive functions. nih.govpnas.org Fragment-based screening and computational approaches are being utilized to identify new chemical scaffolds for this purpose. acs.orgacs.org
Bifunctional ligands are also being designed to simultaneously modulate p53 aggregation and restore metal binding in zinc-deficient mutants. rsc.org For example, ligands have been developed to both inhibit the aggregation of mutant p53 and act as metallochaperones to facilitate zinc uptake, which is crucial for the proper folding and function of the p53 DNA-binding domain. rsc.org The rational design of such molecules requires a deep understanding of the structural and dynamic properties of p53 fragments. nih.govnih.gov
Table 2: Strategies for Designing p53 Fragment Modulators
| Modulator Type | Target Interaction | Example Compounds |
|---|---|---|
| MDM2 Inhibitors | Block p53-MDM2 binding | Nutlins (e.g., RG7112) nih.govacs.org |
| Mutant p53 Reactivators | Restore wild-type conformation | CP-31398, PRIMA-1 pnas.org |
| MDMX Inhibitors | Inhibit p53-MDMX interaction | SJ-172550, RO-2443 nih.gov |
| Bifunctional Ligands | Inhibit aggregation and restore zinc binding | LI and LH rsc.org |
Exploration of p53 Fragment Roles in Non-Canonical Cellular Processes (e.g., Immunity, Metabolism)
The influence of p53 extends beyond the confines of the cancer cell itself, impacting the tumor microenvironment and the host's immune response. nih.govbohrium.com Future research will further explore the roles of specific p53 fragments in these non-canonical cellular processes.
In the context of immunity, wild-type p53 is known to play a role in orchestrating an effective anti-tumor immune response. nih.govfrontiersin.org It can regulate the expression of immunomodulatory genes and influence the activity of various immune cells. frontiersin.org Conversely, mutant p53 can subvert these functions and promote an immunosuppressive tumor microenvironment. nih.govbohrium.com A deeper understanding of how different p53 fragments modulate immune signaling pathways could lead to novel immunotherapeutic strategies. nih.govfrontiersin.org
The role of p53 fragments in cellular metabolism is another area of intense investigation. frontiersin.orgelsevierpure.com As mentioned earlier, p53 can regulate key metabolic pathways, and this function is crucial for its tumor-suppressive activity. nih.govfrontiersin.org For instance, some p53 isoforms have been shown to regulate metabolic transcriptional programs associated with PPAR activation. aacrjournals.org Mutant p53, on the other hand, can promote metabolic reprogramming that supports cancer cell proliferation and survival. frontiersin.orgmdpi.com Elucidating the specific metabolic pathways controlled by different p53 fragments could identify new therapeutic targets for metabolic intervention in cancer. frontiersin.org
Development of Advanced Model Systems for p53 Fragment Research
To unravel the complexities of p53 fragment function, sophisticated model systems are essential. Future research will focus on developing and utilizing advanced in vitro and in vivo models that more accurately recapitulate the human disease state.
Computational models and simulations are at the forefront of this effort, providing unprecedented insights into the dynamic behavior of p53 fragments. nih.govnih.govspringernature.com These in silico approaches allow researchers to study conformational changes, allosteric regulation, and the effects of mutations at an atomic level of detail. nih.govacs.org
Genetically engineered mouse models (GEMMs) carrying specific p53 mutations that mimic those found in human cancers are also invaluable tools. aacrjournals.org These models allow for the study of p53 fragment function in the context of a whole organism, providing insights into tumor development, progression, and response to therapy. aacrjournals.org For example, mouse models with mutations that result in monomeric or dimeric forms of p53 have revealed novel, non-canonical tumor-suppressive activities. aacrjournals.org
Furthermore, the development of organoid and patient-derived xenograft (PDX) models will provide more clinically relevant platforms for studying p53 fragments and for testing the efficacy of novel p53-targeted therapies.
Integration of Multi-Omics Data for Comprehensive p53 Fragment Network Analysis
The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized our ability to study complex biological systems. uu.nluu.nl Integrating these multi-omics datasets is a key future direction for achieving a comprehensive understanding of the signaling networks regulated by p53 fragments. nih.govnih.govresearchgate.net
By combining different omics approaches, researchers can construct detailed maps of the molecular interactions and pathways influenced by specific p53 fragments under various conditions, such as nutrient stress. nih.govresearchgate.net For example, integrating transcriptomics and metabolomics data can reveal how p53-mediated changes in gene expression translate into alterations in cellular metabolism. nih.gov
Proximity-based labeling proteomics techniques, such as BioID, can be used to identify the protein interaction networks of specific p53 fragments in living cells. nih.gov This can uncover novel binding partners and shed light on the mechanisms by which p53 fragments exert their diverse functions. nih.gov The integration of these large-scale datasets with computational modeling and bioinformatics will be crucial for deciphering the complexity of p53 signaling and for identifying new nodes for therapeutic intervention. nih.govnih.govresearchgate.netyoutube.com
Q & A
Q. What structural features of the p53 core domain are critical for DNA binding, and how do common tumorigenic mutations disrupt this function?
The p53 core domain (residues 102–292) comprises a β-sandwich scaffold supporting two loops stabilized by a zinc atom and a loop-sheet-helix motif. These elements form the DNA-binding surface: the loop-sheet-helix interacts with the major groove, while an arginine residue from a large loop binds the minor groove . Mutations in these regions (e.g., codons 175, 248, 273) destabilize zinc coordination or disrupt DNA-contact residues, abolishing binding . Methodologically, DNA-binding assays (e.g., electrophoretic mobility shift assays) combined with structural analysis (X-ray crystallography) are used to validate mutational impacts .
Q. How can researchers experimentally distinguish between p53's transcriptional activation versus direct apoptotic signaling in cancer models?
Use isoform-specific knockdown/knockout models (e.g., CRISPR-Cas9 targeting transactivation domains) and measure downstream targets: p21 for cell cycle arrest or PUMA/BAX for apoptosis. Chromatin immunoprecipitation (ChIP) confirms direct DNA binding at promoters of target genes. Dominant-negative p53 mutants (e.g., R175H) can dissect transcription-dependent vs. -independent roles .
Q. What methodologies are recommended for assessing p53-DNA binding affinity in vitro?
- Electrophoretic Mobility Shift Assay (EMSA): Quantifies binding using radiolabeled DNA probes .
- Surface Plasmon Resonance (SPR): Measures real-time kinetics of p53-DNA interactions .
- Fluorescence Anisotropy: Detects changes in DNA mobility upon p53 binding . Structural validation via cryo-EM or crystallography is critical for mapping contact residues .
Advanced Research Questions
Q. How do tissue-specific mutation patterns in p53 (e.g., G:C→T:A transversions in lung cancer) inform experimental models of carcinogen exposure?
Lung-specific G:C→T:A transversions (e.g., codon 248) are linked to benzo[a]pyrene (BPDE) adducts. In vitro models using 32-bp exon 7 oligonucleotides treated with BPDE replicate adduction patterns. LC-MS/MS identifies adducted codons, while next-gen sequencing of exposed cell lines (e.g., bronchial epithelial cells) validates mutation hotspots . Databases like COSMIC and UMD p53 Mutant Database provide clinical correlation .
Q. What strategies can rescue p53 function in tumors with destabilizing mutations (e.g., Y220C)?
- Pharmacological Chaperones: Small molecules (e.g., PRIMA-1) stabilize mutant p53's DNA-binding domain .
- Protein-Protein Interaction Inhibitors: Nutlin-3 blocks MDM2-mediated degradation, enhancing wild-type p53 activity .
- Gene Editing: CRISPR-Cas9 repair of hotspot mutations (e.g., R273H) restores DNA binding . Structural studies (e.g., thermal shift assays) guide compound design by targeting mutation-induced cavities .
Q. How can in vitro models of genotoxicity predict organ-specific cancer risks from metabolite-DNA adducts?
Use double-stranded p53 exon fragments (e.g., 32-bp sequences) exposed to carcinogens (e.g., BPDE, aflatoxin B1). LC-MS/MS maps adduct locations, while comparative analysis with tumor databases (e.g., TCGA) identifies overlap with in vivo mutation hotspots (e.g., codon 249 in liver cancer). Organotypic 3D cell cultures (e.g., hepatic spheroids) refine metabolic activation pathways .
Q. What role do non-coding RNAs (e.g., LINC01279, loc285194) play in modulating p53 activity in NSCLC?
- LINC01279: Knockdown reduces FAK/p-ERK signaling, increasing p53 and apoptosis. siRNA silencing combined with RNA-seq identifies downstream targets .
- loc285194: A p53-regulated lncRNA that suppresses miR-211, enhancing p21 downregulation. In situ hybridization on tissue microarrays validates its downregulation in colon cancer . Co-immunoprecipitation (Co-IP) and RIP-seq confirm RNA-protein interactions (e.g., p53-loc285194) .
Data Contradiction Analysis
Q. Why do some studies report p21 as pro-apoptotic, while others describe oncogenic roles?
Context-dependent localization and post-translational modifications dictate p21's function. Nuclear p21 (transcriptionally activated by p53) induces cell cycle arrest, whereas cytoplasmic p21 (e.g., in NSCLC) inhibits apoptosis via AKT signaling. Experimental differentiation requires subcellular fractionation and phospho-specific antibodies .
Q. How can conflicting reports on p53 mutation spectra (e.g., CpG vs. non-CpG hotspots) be reconciled?
Endogenous factors (e.g., deamination at CpG sites) drive transitions in colorectal cancer, while exogenous carcinogens (e.g., UV radiation) cause transversions in skin cancer. Use etiology-specific models (e.g., UV-exposed keratinocytes) and adjust for confounding variables like DNA repair efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
